Aluminum hydride
Description
Evolution of Academic Inquiry into Aluminum Hydride Chemistry
The story of this compound research began in the mid-20th century. In 1947, Finholt, Bond, and Schlesinger at the University of Chicago first reported the successful synthesis of this compound. This seminal work laid the groundwork for the field of hydride chemistry. Prior to this, in 1942, Stecher and Wiberg had prepared an impure form of AlH₃ as an amine complex. issp.ac.ru
Early research was largely focused on understanding its fundamental properties and developing viable synthesis routes. A significant breakthrough in synthesis was the reaction of lithium this compound with aluminum trichloride (B1173362). wikipedia.org The 1960s saw military research programs in the United States and the former Soviet Union synthesizing the crystalline form, α-AlH₃, recognizing its potential as an energetic material. issp.ac.ruresearchgate.net
Over the years, researchers have identified and characterized several different crystalline forms, or polymorphs, of this compound, including α, α', β, γ, δ, ε, and ζ phases. nih.gov Each polymorph exhibits distinct structural and stability characteristics. The α-phase is the most thermally stable of these. nih.gov The investigation into these various forms has been a central theme in the evolution of this compound chemistry, as the properties are highly dependent on the crystalline structure.
Significance of this compound in Contemporary Chemical Research
This compound's importance in modern research stems from its unique combination of properties. It is a powerful and, in many cases, more selective reducing agent than the more common lithium this compound. wikipedia.org It effectively reduces a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides. wikipedia.org
Beyond its role in synthetic organic chemistry, this compound is a leading candidate for hydrogen storage applications. With a high hydrogen content of 10.1% by weight and a volumetric hydrogen density of 148 kg H₂/m³, it meets the targets set by the U.S. Department of Energy for hydrogen storage materials. nih.govresearchgate.net Its ability to release hydrogen at relatively low temperatures makes it an attractive material for fuel cells and other portable power systems. nih.govpv-magazine.com
Furthermore, this compound is a high-energy material, making it a valuable component in solid rocket propellants and pyrotechnic compositions. wikipedia.orgresearchgate.net Compared to powdered aluminum, it offers a higher energy density and can lower the ignition temperature of propellants. nih.gov Recent research has focused on improving its stability and understanding its decomposition kinetics to enhance its practical application in these areas. researchgate.netnih.gov
Methodological Approaches in this compound Studies
The study of this compound employs a wide array of sophisticated experimental and computational techniques.
Synthesis Methods:
Wet Chemistry Synthesis: The most common laboratory-scale synthesis involves the metathesis reaction between lithium this compound (LiAlH₄) and aluminum chloride (AlCl₃) in an ether solution. nih.govresearchgate.net Variations of this method using different solvents and reaction conditions have been developed to control the resulting polymorph and purity. nih.gov Other wet methods include the reaction of magnesium hydride with an aluminum halide. google.com
Dry Chemistry Synthesis: To avoid the use of solvents, methods for the direct synthesis of this compound from aluminum and hydrogen under high pressure and temperature have been explored. nih.gov However, these methods often require extreme conditions and result in low yields. nih.gov
Electrochemical Synthesis: Researchers have also investigated electrochemical methods to produce alane, which can help to avoid chloride impurities that are common in wet chemistry routes. wikipedia.orgrsc.org
Analytical and Characterization Techniques:
X-ray Diffraction (XRD): This is a primary tool for identifying the crystal structure of the different polymorphs of this compound. nih.govresearchgate.net In-situ XRD studies have been used to observe the phase transitions and decomposition processes under various conditions. nih.gov
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition temperature, and hydrogen release kinetics of this compound samples. researchgate.net
Spectroscopy: Various spectroscopic methods are employed to probe the chemical bonding and electronic structure. Synchrotron-based soft X-ray absorption and emission spectroscopy (XAS/XES) can reveal the electronic states of aluminum and hydrogen. Raman spectroscopy is also used to study the different polymorphs. acs.org
Microscopy: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to study the morphology and particle size of this compound crystals. researchgate.net
Computational Studies:
Ab initio Molecular Orbital Studies: These computational methods are used to calculate and predict properties such as nuclear spin-rotation and nuclear quadrupolar coupling constants, providing deeper insights into the electronic structure and bonding within the AlH molecule. nih.gov
Density Functional Theory (DFT): DFT calculations are employed to study the crystal structure, electronic properties, and thermodynamic stability of the various polymorphs and their doped variants. acs.org These theoretical studies complement experimental findings and help in understanding the mechanisms of hydrogen storage and release.
Detailed Research Findings
The following tables provide a summary of key data related to this compound based on extensive research.
Table 1: Properties of α-Aluminum Hydride
| Property | Value | Reference |
| Chemical Formula | AlH₃ | wikipedia.org |
| Molar Mass | 30.01 g/mol | researchgate.net |
| Appearance | White, nonvolatile crystalline solid | researchgate.net |
| Crystal System | Hexagonal (Trigonal) | researchgate.net |
| Space Group | R-3c | issp.ac.ru |
| Density | 1.477 g/cm³ | researchgate.net |
| Hydrogen Content (wt%) | 10.1% | wikipedia.org |
| Bulk Hydrogen Density | 148 kg H₂/m³ | nih.gov |
| Decomposition Temperature | Begins to decompose above 100 °C | issp.ac.ru |
Table 2: Comparison of this compound and Lithium this compound as Reducing Agents
| Feature | This compound (AlH₃) | Lithium this compound (LiAlH₄) | Reference |
| Reactivity | Powerful reducing agent. | Very powerful and less selective reducing agent. | byjus.com |
| Functional Group Selectivity | Can show greater selectivity. For example, can reduce carboxylic acids in the presence of halides. | Less selective, reduces a broader range of functional groups. | wikipedia.org |
| Stereoselectivity | Can provide higher stereoselectivity in certain reactions, such as the reduction of cyclohexanones. | Generally provides lower stereoselectivity in the same reactions. | wikipedia.org |
| Common Applications | Reduction of aldehydes, ketones, carboxylic acids, esters, amides, and nitriles. | Widely used for the reduction of esters, carboxylic acids, and amides. | wikipedia.orgbyjus.com |
Table 3: Common Synthesis Reactions for this compound
| Reactants | Products | Reaction Type | Reference |
| 3 LiAlH₄ + AlCl₃ | 4 AlH₃ + 3 LiCl | Metathesis in ether solution | wikipedia.org |
| MgH₂ + AlX₃ (X=halide) | AlH₃ + MgX₂ | Reaction in the presence of a solvent like 1,4-dioxane | google.com |
| Al + 3/2 H₂ | AlH₃ | Direct synthesis under high pressure and temperature | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
alumane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/Al.3H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDRQVAHHNSJOQ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[AlH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
AlH3 | |
| Record name | ALUMINUM HYDRIDE | |
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DSSTOX Substance ID |
DTXSID80895037 | |
| Record name | Aluminum hydride | |
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Molecular Weight |
30.005 g/mol | |
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Physical Description |
Aluminum hydride appears as a colorless to white solid., Colorless solid; [Merck Index] Colorless or white solid; [CAMEO] | |
| Record name | ALUMINUM HYDRIDE | |
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| Record name | Aluminum hydride | |
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CAS No. |
7784-21-6 | |
| Record name | ALUMINUM HYDRIDE | |
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| Record name | Aluminum hydride | |
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| Record name | Aluminium trihydride | |
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| Record name | ALUMINUM HYDRIDE | |
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Synthetic Pathways and Methodological Advancements for Aluminum Hydride Polymorphs
Direct Synthesis Strategies for Aluminum Hydride
Direct synthesis methods involve the direct reaction of aluminum metal with hydrogen. These approaches are conceptually straightforward but often require extreme conditions to overcome the high activation energy barrier for the hydrogenation of aluminum.
High-Pressure Synthesis of this compound Phases
The direct hydrogenation of aluminum powder to form this compound is a thermodynamically challenging process that necessitates high pressures and temperatures. Research has demonstrated that the formation of the most stable polymorph, α-AlH₃, can be achieved by subjecting aluminum to pressures of 10 GPa and temperatures of 600°C. nih.gov Under these conditions, liquified hydrogen reacts with the aluminum to produce α-AlH₃, which can then be recovered at ambient conditions. nih.gov
The synthesis of this compound under high pressure is sensitive to the reaction environment. For instance, the hydrogenation of aluminum has been observed at 8.9 GPa and 600°C. nih.gov The process often results in the formation of crystalline AlH₃ particles on the surface of the aluminum. nih.gov The extreme conditions required for this direct synthesis, however, pose significant challenges for large-scale production, making it a less common method for practical applications. nih.gov
Table 1: High-Pressure Synthesis Conditions for α-Aluminum Hydride
| Pressure (GPa) | Temperature (°C) | Reactants | Product | Reference |
| 10 | 600 | Aluminum, Hydrogen | α-AlH₃ | nih.gov |
| 8.9 | 600 | Aluminum, Hydrogen | AlH₃ | nih.gov |
Mechanochemical Routes to this compound
Mechanochemical synthesis offers a solvent-free alternative for the production of this compound. This method utilizes mechanical energy, typically from ball milling, to induce chemical reactions between solid-state precursors. A common approach involves the reaction of lithium this compound (LiAlH₄) with aluminum chloride (AlCl₃). rsc.org
The reaction between 3 moles of LiAlH₄ and 1 mole of AlCl₃ via mechanochemical milling can yield AlH₃ and lithium chloride (LiCl) as a byproduct. nih.gov Studies have shown that applying a hydrogen or inert gas pressure during milling can suppress competing reactions that lead to the formation of metallic aluminum. For example, nearly quantitative conversion to AlH₃ has been achieved at room temperature under hydrogen pressures of up to 210 bar or argon pressures of up to 90 bar. rsc.org The specific polymorph obtained can be influenced by the milling conditions. For instance, cryomilling (milling at cryogenic temperatures) of a mixture of 3LiAlD₄ and AlCl₃ has been used to produce α- and α'-AlD₃. nih.gov
Furthermore, other metal hydrides can be used as reactants. The reactive milling of nanocrystalline magnesium hydride (MgH₂) with AlCl₃ has been shown to produce nano-sized γ-AlH₃. mdpi.com Similarly, reacting lithium hydride (LiH) with AlCl₃ through ball milling can also yield AlH₃, though careful control of the reactant stoichiometry and the application of hydrogen pressure (around 3 MPa) are crucial to prevent the decomposition of the product. nih.govnih.gov
Table 2: Mechanochemical Synthesis of this compound
| Reactants | Molar Ratio | Milling Conditions | Product(s) | Reference |
| LiAlH₄, AlCl₃ | 3:1 | Room temperature, H₂ pressure (up to 210 bar) or Ar pressure (up to 90 bar) | AlH₃, LiCl | rsc.org |
| LiAlD₄, AlCl₃ | 3:1 | Cryomilling (77 K) | α-AlD₃, α'-AlD₃, LiCl | nih.gov |
| MgH₂, AlCl₃ | - | Reactive milling | γ-AlH₃, MgCl₂ | mdpi.com |
| LiH, AlCl₃ | 3:1 (stepwise addition) | Room temperature, H₂ pressure (~3 MPa) | AlH₃, LiCl | nih.govnih.gov |
| Metallic Al, Amines (e.g., TEDA, HMTA) | - | 100-180 bar H₂ pressure, Room temperature | Amine-AlH₃ adducts | au.dk |
Indirect Synthesis and Precursor Chemistry
Indirect synthesis methods are more common for preparing this compound and its polymorphs. These routes typically involve the reaction of an aluminum precursor, often an aluminum halide, with a hydride source in a suitable solvent.
Reduction of Aluminum Halides in Solution
The most well-established method for synthesizing this compound is the reduction of aluminum trichloride (B1173362) (AlCl₃) with lithium this compound (LiAlH₄) in an ether solution. nih.gov This reaction, often referred to as the Finholt-Bond-Schlesinger synthesis, proceeds as follows:
3LiAlH₄ + AlCl₃ → 4AlH₃ + 3LiCl
The initial product is an etherate complex of this compound (AlH₃·n(C₂H₅)₂O). To obtain the non-solvated polymorphs, the ether must be removed. This is typically achieved by heating the solution, often in the presence of a desolvating agent and a co-solvent like toluene. nih.govresearchgate.net The specific polymorph of AlH₃ that crystallizes is highly dependent on the desolvation conditions, including temperature, time, and the presence of other reagents like lithium borohydride (B1222165) (LiBH₄). mdpi.comresearchgate.net For example, heating the etherate in the presence of excess LiAlH₄ and LiBH₄ tends to yield α-AlH₃, while using only excess LiAlH₄ often results in the formation of γ-AlH₃. mdpi.comresearchgate.net
Table 3: Synthesis of AlH₃ Polymorphs by Reduction of AlCl₃
| Reducing Agent | Solvent(s) | Desolvation Conditions | Predominant Polymorph | Reference |
| LiAlH₄ | Diethyl ether | Heating with excess LiAlH₄ | γ-AlH₃ | mdpi.comresearchgate.net |
| LiAlH₄ | Diethyl ether, Toluene | Heating with excess LiAlH₄ and LiBH₄ at 60-90°C | α-AlH₃ | mdpi.comresearchgate.netgoogle.com |
| LiAlH₄ | Diethyl ether | Heating at 60°C under an ether atmosphere with excess LiAlH₄ | α'-AlH₃ | google.com |
Metathetical Reactions for this compound Formation
Metathetical reactions, or double displacement reactions, are a cornerstone of inorganic synthesis and are utilized in the formation of this compound and its precursors. A primary example is the reaction between an alkali metal hydride and an aluminum halide. The synthesis of lithium this compound itself, a key precursor for AlH₃, can be prepared via a metathesis reaction between sodium this compound (NaAlH₄) and lithium chloride (LiCl) in an ethereal solution. wikipedia.org
The formation of AlH₃ from lithium hydride (LiH) and aluminum chloride (AlCl₃) in diethyl ether is another example of a metathetical reaction. nih.gov This reaction pathway is an alternative to using the more expensive LiAlH₄. Furthermore, other metal alanates can be synthesized through metathesis, such as the reaction of LiAlH₄ with sodium hydride (NaH) to form NaAlH₄ or with potassium hydride (KH) to produce potassium this compound (KAlH₄). wikipedia.org These alanates can then potentially be used in subsequent reactions to generate AlH₃.
Table 4: Examples of Metathetical Reactions in this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product(s) | Reference |
| NaAlH₄ | LiCl | Diethyl ether/THF | LiAlH₄, NaCl | wikipedia.org |
| LiH | AlCl₃ | Diethyl ether | AlH₃, LiCl | nih.gov |
| LiAlH₄ | NaH | THF | NaAlH₄, LiH | wikipedia.org |
| LiAlH₄ | KH | Diglyme | KAlH₄, LiH | wikipedia.org |
| 2LiAlH₄ | BeCl₂ | - | 2AlH₃, Li₂[BeH₂Cl₂] | wikipedia.org |
| 2LiAlH₄ | ZnCl₂ | - | 2AlH₃, 2LiCl, ZnH₂ | wikipedia.org |
Electrochemical Synthesis Approaches for this compound
Electrochemical methods present a promising route for the synthesis of this compound, potentially offering a more direct and recyclable process. These methods typically involve the electrolysis of an alanate salt dissolved in a non-aqueous, aprotic solvent. mdpi.com
AlH₄⁻ → AlH₃ + ½H₂ + e⁻
or
Al + 3AlH₄⁻ → 4AlH₃ + 3e⁻
The resulting this compound is typically formed as a complex with the solvent (e.g., AlH₃·nTHF). mdpi.com To obtain the pure, non-solvated AlH₃, a subsequent step is required, such as the addition of triethylamine (B128534) (TEA) to form an AlH₃·TEA adduct, which can then be heated under vacuum to yield pure α-AlH₃. mdpi.com The electrochemical approach is advantageous as it avoids chloride impurities that can be present in other methods and offers the potential for a closed-loop regeneration cycle. rsc.org
Table 5: Electrochemical Synthesis of this compound
| Anode | Cathode | Electrolyte | Solvent | Product | Reference |
| Aluminum | Platinum | NaAlH₄ | THF | AlH₃·nTHF | mdpi.comnanoient.org |
| Aluminum | Platinum | LiAlH₄ | THF | AlH₃·nTHF | rsc.org |
| Aluminum | Palladium | NaAlH₄ | THF | AlH₃ | rsc.org |
Decomposition of Organoaluminum Compounds for this compound Formation
A method for preparing this compound without the use of ether solvents involves the decomposition of organoaluminum compounds. mdpi.com This process can directly yield AlH₃. For instance, triethylaluminum (B1256330) (Et₃Al) can be decomposed under hydrogen pressure to generate AlH₃. mdpi.comresearchgate.net The decomposition pathway is generally understood to proceed as follows: Et₃Al → Et₂AlH → AlH₃ → Al. mdpi.com To prevent the final decomposition step into elemental aluminum, the conversion of Et₂AlH to AlH₃ must be conducted at low temperatures. mdpi.com
Research has demonstrated the successful formation of AlH₃ from the decomposition of triethylaluminum at a hydrogen pressure of 10 MPa. researchgate.net The use of surfactants in this process has been shown to influence the characteristics of the resulting this compound. When tetraoctylammonium bromide (TOAB) is used as a surfactant, the synthesis yields nanosized α-AlH₃ particles. researchgate.net In contrast, using tetrabutylammonium (B224687) bromide (TBAB) as the surfactant leads to the formation of larger nanoparticles, which are believed to be β-AlH₃. researchgate.net This approach represents a significant advancement in producing AlH₃ under relatively mild conditions (180 °C and 10 MPa). researchgate.net
Nanostructured this compound Synthesis
Reducing the particle size of this compound to the nanoscale is a strategy for altering its properties. mdpi.com Several methods have been developed to synthesize nanostructured AlH₃.
One effective technique is solid-state reactive milling. rsc.org This solvent-free method involves milling precursors like aluminum chloride (AlCl₃) with a cheap metal hydride. nih.govrsc.org Research has shown that nano-sized γ-AlH₃ can be synthesized by reactive milling of AlCl₃ with nanocrystalline magnesium hydride (MgH₂). rsc.org The resulting γ-AlH₃/MgCl₂ nanocomposite was found to have an average γ-AlH₃ particle size of approximately 8.5 nm. rsc.org
Another route to nano-AlH₃ is through the surfactant-assisted decomposition of organoaluminum compounds, as previously mentioned. Using tetraoctylammonium bromide (TOAB) during the decomposition of triethylaluminum under hydrogen pressure yields nanosized α-AlH₃ particles. researchgate.net These nanoparticles exhibit significantly altered properties, with hydrogen release observed at temperatures as low as 40°C, compared to 125°C for bulk α-AlH₃. researchgate.net
| Synthesis Method | Precursors/Reagents | Resulting Nanomaterial | Approx. Particle Size | Reference |
|---|---|---|---|---|
| Reactive Milling | AlCl₃ and nanocrystalline MgH₂ | γ-AlH₃/MgCl₂ nanocomposite | ~8.5 nm | rsc.org |
| Organoaluminum Decomposition | Triethylaluminum, H₂, Tetraoctylammonium bromide (TOAB) | Nanosized α-AlH₃ | Not specified | researchgate.net |
Templated Synthesis of Nanocrystalline this compound
The use of templates and scaffolds offers a promising strategy for controlling the size and morphology of hydride materials, which can significantly impact their hydrogen release kinetics. While the templated synthesis of bulk nanocrystalline this compound is not yet a widely established method, research has demonstrated the successful formation of this compound species on porous supports.
A notable example involves the synthesis of single-site tetracoordinated this compound supported on mesoporous silica (B1680970), specifically SBA-15. researchgate.netkaust.edu.sa This method involves the reaction of diisobutylthis compound (i-Bu2AlH) with the mesoporous silica scaffold that has been dehydroxylated at 700°C. researchgate.netkaust.edu.sa The subsequent thermal treatment of the resulting aluminum isobutyl fragment leads to the formation of a single-site tetrahedral this compound with high selectivity. researchgate.netkaust.edu.sa This demonstrates that the silica framework acts as a template, directing the formation of isolated, well-defined hydride sites. Although this does not produce free nanoparticles of AlH3, it confirms the viability of using porous materials to structure and stabilize this compound species at the nanoscale.
While scaffolds like porous carbon aerogels have been extensively studied for confining other metal hydrides such as sodium alanate (NaAlH4) to improve their properties, direct synthesis of AlH3 within such templates remains a developing area. curtin.edu.auresearchgate.net The principle, however, is based on the scaffold's pores physically limiting the growth of the hydride particles, thereby creating a nanostructured material. curtin.edu.au
Colloidal Routes to Nanoparticulate this compound
Colloidal synthesis, a method that produces stable dispersions of nanoparticles within a liquid medium, is a common technique for creating precisely controlled metal nanoparticles. However, the application of traditional colloidal methods to synthesize stable, nanoparticulate this compound is challenging due to the high reactivity and tendency of alane to polymerize and precipitate rapidly from ether solutions. energy.gov
Research in this area has often focused on the decomposition of alane precursors to produce aluminum (Al) nanoparticles, rather than stable colloidal AlH3. For instance, the decomposition of alane adducts, such as dimethylethylamine alane, can be used to generate Al nanoparticles where a passivating agent traps the particles at the nanoscale and protects them from oxidation. While this demonstrates control over nanoparticle size, the end product is metallic aluminum, not this compound.
The inherent instability of alane solutions, which are known to degrade and precipitate, complicates the formation of long-lasting colloidal suspensions. energy.gov Therefore, direct colloidal synthesis of AlH3 nanoparticles remains a less-explored and challenging route compared to other synthesis techniques.
Green Chemistry Approaches in this compound Synthesis
In response to the economic and environmental drawbacks of traditional alane synthesis, which often involves hazardous and expensive solvents and reagents, significant efforts have been directed toward green chemistry alternatives. nih.gov Mechanochemistry, which uses mechanical energy from methods like ball milling to induce chemical reactions, has emerged as a leading solvent-free approach. rsc.orgnih.gov
Mechanochemical Synthesis from Alanates and Halides:
A prominent green method is the solvent-free mechanochemical reaction between lithium aluminium hydride (LiAlH4) and aluminium chloride (AlCl3). rsc.org This reaction can achieve a nearly complete conversion to non-solvated AlH3 in about 30 minutes at room temperature. rsc.org A key finding is that applying a moderate pressure of hydrogen or an inert gas during milling is crucial to suppress the competing reaction that forms metallic aluminum. rsc.orgnih.gov Research has shown that the solid-state transformation proceeds through a lithium tetrachloroaluminate (LiAlCl4) intermediate. rsc.org
Table 1: Conditions for Solvent-Free Mechanochemical Synthesis of AlH3 from LiAlH4 and AlCl3
| Parameter | Condition | Effect |
|---|---|---|
| Reactants | 3:1 molar ratio of LiAlH4 and AlCl3 | Leads to a 4:3 molar mixture of AlH3 and LiCl. rsc.org |
| Applied Gas Pressure | ~210 bar Hydrogen | Suppresses the formation of metallic aluminum, ensuring a high yield of AlH3. rsc.org |
| ~125 bar Helium | ||
| ~90 bar Argon | ||
| Milling Speed | 300 rpm | Requires higher pressure (e.g., 210 bar H2) to prevent Al formation. rsc.org |
| 150 rpm | Reduces the required pressure to as low as 1 bar H2, but increases reaction time. rsc.org |
Mechanochemical Synthesis from Alternative Hydrides:
To further improve the cost-effectiveness and safety, research has explored the use of more benign and less expensive starting materials. A solid-state mechanochemical synthesis has been successfully demonstrated using sodium hydride (NaH) and aluminum chloride (AlCl3) at room temperature. osti.gov This method also achieves a quantitative yield of alane by controlling the reaction pathway through the stepwise addition of AlCl3, which prevents the formation of unwanted elemental aluminum. osti.gov The reaction is believed to proceed through a series of partially chlorinated sodium alanate intermediates. osti.gov
Another approach utilizes a mechanochemical solid/liquid reaction, which allows the use of inexpensive reactants that are insoluble in the reaction liquid, such as sodium alanate (NaAlH4) in diethyl ether. labpartnering.org The mechanical energy drives the reaction between the solid alanate and the aluminum chloride, forming an alane adduct in the liquid phase, which can then be easily separated. labpartnering.org This method circumvents the need for expensive, soluble precursors like LiAlH4. labpartnering.org
Table 2: Overview of Green Synthesis Routes for this compound
| Method | Starting Reactants | Key Products | Primary Advantage |
|---|---|---|---|
| Solvent-Free Mechanochemistry | Lithium this compound (LiAlH4), Aluminum chloride (AlCl3) | This compound (AlH3), Lithium chloride (LiCl) | Solvent-free, high yield, adduct-free AlH3. rsc.orgnih.gov |
| Solvent-Free Mechanochemistry | Sodium hydride (NaH), Aluminum chloride (AlCl3) | This compound (AlH3), Sodium chloride (NaCl) | Uses cheaper, more stable hydride source; solvent-free. osti.gov |
| Solid/Liquid Mechanochemistry | Sodium alanate (NaAlH4), Aluminum chloride (AlCl3), Diethyl ether | Alane-ether adduct, Sodium chloride (NaCl) | Enables use of inexpensive, insoluble reactants. labpartnering.org |
Structural Elucidation and Polymorphic Investigations of Aluminum Hydride
Crystallographic Characterization of Aluminum Hydride Polymorphs
Crystallographic characterization techniques provide experimental insights into the atomic arrangements and lattice parameters of AlH3 polymorphs.
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials, particularly the positions of heavier atoms like aluminum. Alpha-aluminum hydride (α-AlH3) crystallizes in a trigonal (rhombohedral) space group, R3̄c. issp.ac.rumdpi.com Early studies in 1969 by Turley and Rinn determined its hexagonal unit cell lattice parameters. issp.ac.ruresearchgate.net
The structure of α-AlH3 is characterized by AlH6 octahedra that are interconnected via Al-H-Al bridges. govinfo.govmdpi.comwikipedia.org Each aluminum atom is octahedrally coordinated by six hydrogen atoms, and each hydrogen atom bridges two aluminum atoms, forming electron-deficient bridge bonds. mdpi.com
Table 1: Lattice Parameters of Alpha-Aluminum Hydride (α-AlH3) (Interactive: Can be conceptually sorted by parameter or source)
| Parameter | Value (Å) | Space Group | Reference |
| a | 4.449 | R3̄c | issp.ac.rumdpi.com |
| c | 11.804 | R3̄c | issp.ac.rumdpi.com |
| a | 4.492 | Rhombohedral | govinfo.gov |
| c | 11.821 | Rhombohedral | govinfo.gov |
XRD studies have also investigated the behavior of α-AlH3 under pressure, showing that the rhombohedral lattice structure persists to pressures approaching 75 GPa. govinfo.gov However, some studies have suggested a monoclinic distortion of the rhombohedral unit cell at modest pressures between 1 and 7 GPa, attributed to the tilting of AlH6 octahedral units and shrinking of Al-H bond distances. govinfo.gov Conversely, other high-pressure XRD and Raman spectroscopic studies have not found convincing evidence for this monoclinic distortion, indicating ongoing ambiguity regarding AlH3's phase behavior at lower pressures. govinfo.gov
While X-ray diffraction is effective for heavier atoms, neutron diffraction is particularly sensitive to lighter atoms like hydrogen due to their significant neutron scattering cross-sections. This makes neutron diffraction indispensable for accurately determining hydrogen atom positions and Al-H bond lengths in hydrides. pnas.orgpnas.org
Neutron diffraction studies on α-AlH3 (or its deuterated analog, α-AlD3) have confirmed the rhombohedral lattice structure and provided precise details on the Al-H bonding environment. govinfo.gov For instance, the Al-H distances in α-AlH3 are reported to be equivalent at approximately 172 pm (1.72 Å), with Al-H-Al angles of 141°. wikipedia.org Studies on AlD3 have also been conducted to understand its crystal structure and equation of state under pressure. govinfo.gov
Neutron diffraction has also been instrumental in characterizing other this compound polymorphs. For example, the crystal structure of γ-AlH3, determined by neutron diffraction, crystallizes with an orthorhombic unit cell (Pnnm space group). issp.ac.ruresearchgate.net
Table 2: Representative Bond Distances in this compound Polymorphs (Interactive: Can be conceptually filtered by polymorph or bond type)
| Polymorph | Bond Type | Distance (Å) | Reference |
| α-AlH3 | Al-H | 1.715 | issp.ac.ru |
| α-AlH3 | Al-H | 1.72 | wikipedia.org |
| γ-AlH3 | Al-H | 1.68–1.70 | issp.ac.ru |
| γ-AlH3 | Al-Al | 2.606 | issp.ac.ru |
Electron diffraction, often coupled with transmission electron microscopy (TEM), provides insights into the morphology, local crystal structures, and phase transformations of this compound at the nanoscale. Selected area electron diffraction (SAED) patterns can confirm the presence of specific crystalline phases and their orientations. rsc.orgresearchgate.netmdpi.com
TEM studies have been used to characterize the structural and morphological changes during the thermal desorption of solvent and hydrogen from solvated this compound (alane) in real-time. rsc.org This technique allows for the observation of phenomena like electron-irradiation-induced dehydriding, where single crystals of AlH3 decompose into metallic Al nanoparticles while largely retaining their external shape. mdpi.com
Microscopic studies, including scanning electron microscopy (SEM), have revealed diverse crystalline shapes for α-AlH3, such as cubic, desert rose, spheres, and needle-like forms. eucass.eu The presence of other phases, like solid alane etherate (spherical) and α'-AlH3 (needle-like), can also be identified through their distinct morphologies. eucass.euwikipedia.org Electron energy loss spectroscopy (EELS) combined with TEM has been utilized to investigate the chemical bonding states of Al in AlH3 and other Al-containing compounds, revealing that AlH3 contains significant covalent bond character for both Al-Al and Al-H bonds. mdpi.com
Theoretical Modeling of this compound Polymorphism
Theoretical modeling, particularly using quantum mechanical approaches, complements experimental studies by predicting crystal structures, phase stabilities, and electronic properties of AlH3 polymorphs.
Density Functional Theory (DFT) is a powerful computational method widely used to investigate the crystal structures and electronic properties of materials, including aluminum hydrides. DFT calculations can predict lattice parameters, atomic positions, and the stability of various polymorphs. researchgate.net
DFT studies have explored the structural properties of different AlH3 phases, such as α-, β-, and γ-AlH3. These calculations have confirmed the experimental rhombohedral structure of α-AlH3 and have been used to identify and characterize other polymorphs. researchgate.netacs.org For instance, theoretical studies have proposed cubic and orthorhombic symmetries for AlH3, with some calculations suggesting they might be more stable than the hexagonal α-AlH3, especially when zero-point energies are considered. researchgate.net
DFT investigations also help in understanding the bonding characteristics within AlH3, such as the hybridization of Al 3s and 3p orbitals with hydrogen orbitals. mdpi.com The choice of exchange-correlation functionals in DFT can significantly influence the numerical results, highlighting the importance of selecting appropriate computational parameters. aip.orgaip.org
Ab initio calculations, which are based on first principles without empirical parameters, are crucial for determining the relative phase stability of different AlH3 polymorphs under various conditions, including high pressures. These calculations can predict energy differences between phases and potential pressure-induced phase transformations. issp.ac.ruaps.orgaps.orgnih.govdiva-portal.orgresearchgate.netacs.org
Studies using ab initio density functional calculations have predicted the existence of metallic phases of aluminum hydrides, such as Al2H and AlH, at megabar pressures. aps.orgaps.org For example, the AlH phase is predicted to be stable above 175 GPa, adopting R3m symmetry. aps.orgaps.org
Regarding the stability of known polymorphs, ab initio calculations have shown that α-AlH3, while metastable, has a small negative formation enthalpy at ambient conditions but a strongly positive formation free energy, consistent with experimental observations. researchgate.net The relative stability of other polymorphs, such as α', β, and γ, has also been investigated, with calculated energy differences indicating their metastability relative to α-AlH3. For example, the energy differences for transitions to α-AlH3 are typically small, such as -1.1 kJ/mol H2 for α'-AlH3 → α-AlH3, -1.0 kJ/mol H2 for β-AlH3 → α-AlH3, and -1.9 kJ/mol H2 for γ-AlH3 → α-AlH3. issp.ac.ru These calculations are vital for understanding the decomposition pathways and the factors influencing the stability of AlH3 for applications like hydrogen storage.
Table 3: Relative Stability of AlH3 Polymorphs (Calculated Enthalpy Differences relative to α-AlH3) (Interactive: Can be conceptually sorted by polymorph or energy difference)
| Polymorph Transition | Enthalpy Difference (kJ/mol H2) | Reference |
| α'-AlH3 → α-AlH3 | -1.1 | issp.ac.ru |
| β-AlH3 → α-AlH3 | -1.0 | issp.ac.ru |
| γ-AlH3 → α-AlH3 | -1.9 | issp.ac.ru |
Spectroscopic Probes for this compound Structure and Bonding
Spectroscopic methods provide invaluable insights into the atomic arrangements, bonding characteristics, and local environments within this compound. Techniques such as vibrational spectroscopy and solid-state nuclear magnetic resonance (NMR) are particularly powerful in distinguishing between the various polymorphs and understanding their fundamental properties.
Vibrational Spectroscopy (IR, Raman) for Aluminum-Hydrogen Bond Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in characterizing the aluminum-hydrogen (Al-H) bonds within AlH₃ polymorphs. These methods probe the vibrational modes of the atoms, providing a fingerprint of the molecular structure and bonding.
For this compound, six IR-active modes (2Au + 4Eu) are theoretically predicted, with four typically identifiable bands in experimental spectra. These include Al-H bending modes observed near 650 cm⁻¹ and 850 cm⁻¹, and Al-H asymmetric stretching modes found near 1665 cm⁻¹ and 1775 cm⁻¹. wikipedia.org Studies have shown that the frequencies of these vibrational bands are sensitive to pressure, exhibiting abrupt discontinuities between 2 and 4 GPa, which implies a structural transformation. wikipedia.org For instance, the 650 cm⁻¹ band can split into a weak doublet near 12 GPa, a phenomenon potentially attributed to the Davydov effect, where molecular symmetry distortion leads to slight differences in vibrational frequencies. wikipedia.org All observed spectroscopic changes upon pressure variation are generally reversible upon pressure release. wikipedia.org
Raman spectroscopy complements IR studies by providing information on different vibrational modes. For the gamma (γ) phase of AlH₃, strong Raman peaks have been identified at 251, 1055, and 1485 cm⁻¹. nih.govnih.gov In contrast, the alpha (α) phase of AlH₃ exhibits characteristic Raman vibrations at 510 cm⁻¹ and 720 cm⁻¹. nih.gov Inelastic Neutron Scattering (INS) further contributes to the understanding of vibrational properties, revealing translational modes (e.g., 316 cm⁻¹ for α-AlH₃), librational modes of the octahedral AlH₆ units (external molecular motion), and H-Al-H bond-bending modes (intramolecular motion) in the range of 513–1038 cm⁻¹ for α-AlH₃. wikipedia.orgamericanelements.com The Al-H bond-stretching modes for α-AlH₃ are typically observed between 1486 cm⁻¹ and 1942 cm⁻¹. wikipedia.orgamericanelements.com
The sensitivity of Al-H stretching frequencies to the local environment is also evident in hydrated this compound-hydroxide complexes, where infrared multiple photon spectroscopy has assigned features at 1940 cm⁻¹ and 1850 cm⁻¹ to the Al-H stretch in five- and six-coordinate aluminum(III) complexes, respectively. nih.gov
Table 1: Characteristic Vibrational Frequencies of AlH₃ Polymorphs (cm⁻¹)
| Polymorph | Type of Mode | Frequency Range/Specific Peaks (cm⁻¹) | Spectroscopic Method | Reference |
| α-AlH₃ | Al-H Bending | 650, 850 (IR) | IR Spectroscopy | wikipedia.org |
| α-AlH₃ | Al-H Asymmetric Stretching | 1665, 1775 (IR) | IR Spectroscopy | wikipedia.org |
| α-AlH₃ | Characteristic Raman | 510, 720 | Raman Spectroscopy | nih.gov |
| α-AlH₃ | Al-H Bond-Stretching | 1486–1942 | Inelastic Neutron Scattering | wikipedia.orgamericanelements.com |
| γ-AlH₃ | Raman Peaks | 251, 1055, 1485 | Raman Spectroscopy | nih.govnih.gov |
Solid-State Nuclear Magnetic Resonance (NMR) Studies of this compound
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, including magic-angle-spinning (MAS) and multiple-quantum (MQ) MAS experiments, provides detailed information about the local atomic environments of aluminum and hydrogen nuclei in AlH₃ polymorphs. americanelements.comelementschina.comsigmaaldrich.comcenmed.comwikidata.org
MAS-NMR spectra for both ¹H and ²⁷Al nuclei have been obtained for various AlH₃ samples, including the α-, β-, and γ-phases. americanelements.comelementschina.comsigmaaldrich.comcenmed.comwikidata.org While the dominant signals in these spectra correspond to the this compound phases, additional peaks can indicate the presence of other species, such as aluminum metal, molecular hydrogen (H₂), and Al-O species in different configurations. americanelements.comelementschina.comsigmaaldrich.comcenmed.com The occurrence and concentration of these extraneous components are influenced by the initial AlH₃ phase composition and preparation procedures. elementschina.comsigmaaldrich.comcenmed.com Notably, both β-AlH₃ and γ-AlH₃ phases have been observed to generate substantial amounts of aluminum metal when stored at room temperature, a phenomenon not typically seen with the more stable α-AlH₃ phase. elementschina.comsigmaaldrich.comcenmed.com
²⁷Al MAS NMR is particularly sensitive to differences in the spatial arrangements of AlH₆ octahedra across the various polymorphs, allowing for their differentiation and the study of phase transitions. wikidata.org For instance, NMR studies have unambiguously confirmed the direct decomposition of γ-AlH₃ to aluminum metal at room temperature. wikidata.org Furthermore, ¹H NMR spectra of solid AlH₃ can reveal a comparatively narrow feature attributed to molecular hydrogen trapped within the solid lattice, which exhibits high mobility even at temperatures as low as 11 K.
NMR studies have also characterized this compound adducts. For example, bis-(trimethylamine)alane (AlH₃·2NMe₃) shows a broad singlet at 3.42 ppm in its ¹H NMR spectrum (corresponding to the AlH₃ protons) and a signal at 111.49 ppm in its ²⁷Al NMR spectrum.
Table 2: Representative NMR Chemical Shifts for this compound and Adducts
| Compound/Phase | Nucleus | Chemical Shift (ppm) | Notes | Reference |
| AlH₃ (various polymorphs) | ¹H | ~3.0 (center band) | Broad due to strong ¹H-¹H dipole coupling | |
| AlH₃ (various polymorphs) | ²⁷Al | N/A | Sensitive to AlH₆ octahedra arrangement | wikidata.org |
| AlH₃·2NMe₃ | ¹H | 3.42 (br, 3H, AlH₃) | In toluene-d8 | |
| AlH₃·2NMe₃ | ²⁷Al | 111.49 | In toluene-d8 | |
| Trapped H₂ in AlH₃ | ¹H | 4.4 | Sharp component, highly mobile |
Defect Chemistry and Non-Stoichiometry in this compound Phases
The defect chemistry and non-stoichiometry of this compound phases significantly influence their stability and hydrogen release kinetics. Vacancies, particularly hydrogen vacancies, play a crucial role in the diffusion of hydrogen through the material.
First-principles calculations have demonstrated that vacancies in bulk aluminum can combine with hydrogen impurities. A single vacancy can trap a large number of hydrogen atoms, up to twelve, which can overcompensate the energy required to form the defect itself. This trapping mechanism is energetically favorable, as multiple hydrogen atoms prefer to be trapped at a single vacancy site rather than being dispersed at interstitial sites. The binding energy of a hydrogen atom in a vacancy in aluminum has been experimentally determined to be approximately 0.52–0.53 eV.
The presence of trapped hydrogen atoms can lead to the aggregation of nearest-neighbor single vacancies, forming trivacancies on the slip planes of aluminum. These trivacancies can then act as embryos for the formation of microvoids and cracks, contributing to ductile rupture. Furthermore, hydrogen absorbed in aluminum has been shown to immobilize vacancies, delaying their recovery and influencing the material's structural integrity. An amorphous alumina (B75360) layer has also been observed to coat single hydride crystals, which could impact defect behavior and surface reactivity.
Amorphous and Glassy States of this compound
Beyond its well-known crystalline polymorphs, this compound can also exist in amorphous or glassy states, which possess distinct structural and energetic properties. The presence of a non-crystalline AlH₃ phase has been suggested in synthesized samples based on comparisons between X-ray diffraction (XRD) and hydrogen desorption results.
An etherated material with a chemical composition close to AlH₃·0.25Et₂O is generally amorphous, although it has the potential to form a crystalline phase with an orthorhombic structure under specific conditions. The preparation methods can influence the formation of amorphous phases. For instance, if an organic solvent is added too rapidly during the preparation of aluminum phosphate, an amorphous precipitate can be obtained.
Research has also led to the synthesis of novel amorphous materials containing this compound functionalities. An example is amorphous nanostructured HAlO (aluminumoxyhydride), which is synthesized by reacting methylsiloxanes with H₃Al·NMe₃. This material exhibits an amorphous nanostructure and a high surface area of approximately 250 m²/g, while still retaining a reactive this compound functional group. In some synthesis routes, such as the reactive milling of MgH₂/AlCl₃ mixtures, an amorphous intermediate, (AlH₆)n, is preferentially formed before recrystallizing into γ-AlH₃. Additionally, single hydride crystals can be coated with a thin amorphous alumina layer, which may play a role in their stability and reactivity.
Theoretical and Computational Chemistry of Aluminum Hydride
Electronic Structure and Bonding Analysis of Aluminum Hydride
Computational analysis of the electronic structure of this compound reveals the nature of its chemical bonds, which governs its stability and reactivity.
Molecular Orbital Theory Applied to this compound Species
Molecular Orbital (MO) theory describes the bonding in this compound (AlH₃) as a result of the overlap between the atomic orbitals of aluminum and hydrogen. Specifically, the 3s and 3p orbitals of the aluminum atom combine with the 1s orbitals of the three hydrogen atoms. This combination forms bonding and antibonding molecular orbitals that encompass the entire molecule.
Theoretical studies on various this compound analogues have shown that these species possess exceptionally large energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This large HOMO-LUMO gap is an indicator of significant electronic stability. The bonding in AlH₃ involves a mixture of covalent and ionic characteristics, a feature that is critical to its properties as a hydrogen storage material.
Table 1: Interacting Atomic Orbitals in AlH₃
| Aluminum Atomic Orbital | Hydrogen Atomic Orbitals | Resulting Molecular Orbital Type |
|---|---|---|
| 3s | 1s, 1s, 1s | σ (bonding) |
| 3pₓ | 1s, 1s, 1s | σ (bonding), π (bonding) |
| 3pᵧ | 1s, 1s, 1s | σ (bonding), π (bonding) |
This interactive table summarizes the primary atomic orbital contributions to the molecular orbitals in this compound.
Charge Density Analysis in Solid-State this compound
In its solid state, this compound's bonding character is intermediate between purely metallic aluminum and highly ionic compounds like aluminum oxide (Al₂O₃) mdpi.com. First-principles calculations and charge density analysis confirm this mixed covalent-ionic nature mdpi.comspring8.or.jp.
Charge-density difference plots for α-AlH₃, the most stable polymorph, show a deficiency of electron charge around the aluminum atoms and an accumulation of charge near the hydrogen atoms researchgate.net. This indicates a net charge transfer from aluminum to hydrogen, consistent with the description of hydrogen as a hydridic or anionic species mdpi.comresearchgate.net. Mulliken population analysis, a method for assigning electronic charge to individual atoms, quantifies this by showing that aluminum becomes cationic (positively charged) while hydrogen is anionic (negatively charged) mdpi.com. The valence bands in the electronic structure are composed mainly of hydrogen orbitals, further supporting the anionic character of hydrogen, yet there is a significant contribution from aluminum orbitals, which points to the covalent aspect of the Al-H bond mdpi.com.
Table 2: Theoretical Bonding Characteristics of α-AlH₃ and Related Compounds
| Compound | Band Gap (eV) | Al Effective Charge | Bonding Character |
|---|---|---|---|
| Al (metallic) | 0.0 | 3.0 | Metallic |
| α-AlH₃ | 1.4 - 2.1 | < 3.0 (Cationic) | Mixed Ionic-Covalent |
Data sourced from theoretical calculations mdpi.com. This interactive table compares the electronic properties of this compound with metallic aluminum and aluminum oxide.
Reaction Pathway Prediction and Energy Landscapes for this compound Transformations
Computational chemistry is a powerful tool for mapping the energy landscapes of chemical reactions, predicting the most likely pathways for transformations such as hydrogen release.
Computational Studies of Hydrogen Release Mechanisms from this compound
First-principles calculations have been instrumental in elucidating the microscopic mechanisms that control the release of hydrogen from this compound eurekalert.org. A critical finding from these simulations is the essential role of defects, specifically hydrogen vacancies, within the AlH₃ lattice eurekalert.org.
In a perfect crystal, atomic diffusion is highly restricted. However, the presence of a hydrogen vacancy—a site where a hydrogen atom is missing—allows a neighboring hydrogen atom to jump into that empty space. This event creates a new vacancy at the original position of the jumping atom, enabling a cascade of such hops. This vacancy-mediated diffusion is the fundamental process by which hydrogen atoms move through the solid material, eventually clustering and being released as H₂ gas eurekalert.org. Kinetic Monte Carlo simulations, which use parameters derived from these high-accuracy calculations, can then model the large-scale release of hydrogen and the subsequent formation of aluminum clusters eurekalert.org.
Theoretical Investigation of this compound Decomposition Kinetics
The kinetics of this compound decomposition are often described by the Avrami-Erofeev model, which pertains to solid-state reactions involving nucleation and growth dtic.mil. Theoretical investigations support a multi-step mechanism for the thermal decomposition of AlH₃ dtic.mil.
Under non-isothermal heating, the process is understood to occur in two primary stages:
Growth: Once formed, these aluminum nuclei grow as surrounding AlH₃ decomposes, liberating hydrogen gas. This growth phase is significantly faster than the initial nucleation dtic.mil.
Thermogravimetric analysis combined with kinetic modeling has been used to determine the activation energies for these processes, which are crucial for predicting the material's stability and shelf-life under various storage conditions dtic.mil.
Table 3: Reported Activation Energies for AlH₃ Decomposition
| Decomposition Stage | Kinetic Model | Activation Energy (kJ/mol) |
|---|---|---|
| Initial Nucleation | Avrami-Erofeev | ~97 - 112 |
This interactive table presents typical activation energies derived from kinetic models of this compound decomposition dtic.mil.
Surface Science Simulations of this compound Interactions
Simulations of how this compound interacts with surfaces are vital for understanding its behavior in real-world applications, from catalysis to material degradation. Multiscale modeling has been applied to study the interactions of alane (AlH₃) clusters on an aluminum (111) surface.
These simulations show that alane molecules are strongly chemisorbed onto the Al(111) surface, rendering them essentially immobile at room temperature. The alane molecules tend to approach and attach to the surface in a vertical or slanted orientation to minimize direct Al-Al repulsion before settling into a more stable horizontal conformation.
The diffusion of alane on the surface is complex and size-dependent. A single AlH₃ molecule is theorized to move via "leap-frog" or "summersault" motions. In contrast, larger oligomers like Al₂H₆ diffuse through a snake-like motion known as reptation. A particularly interesting finding is the role of surface vacancies, which can act as "annihilation traps." An AlH₃ molecule that encounters a vacancy can become strongly attached, with its aluminum atom incorporating into the vacancy, effectively "healing" the surface while its hydrogen atoms diffuse away.
Computational Design of Novel this compound Based Materials
Computational chemistry serves as a powerful tool in the predictive design and discovery of novel materials based on this compound, particularly for applications such as hydrogen storage and superconductivity. Through first-principles and ab initio calculations, researchers can explore potential crystal structures, predict their stability, and characterize their electronic properties before experimental synthesis is undertaken.
One significant area of computational design involves the prediction of new crystalline phases, or polymorphs, of this compound (AlH₃). While the hexagonal α-AlH₃ is the most stable known phase under ambient conditions, theoretical studies have identified other potential structures. mdpi.commdpi.com Using density functional theory (DFT), researchers have predicted the existence of more stable cubic and orthorhombic phases of AlH₃. ecnu.edu.cn These predictions, based on quasiharmonic approximation and including zero-point energies, suggest that the cubic and orthorhombic structures are nearly degenerate in energy. ecnu.edu.cn Thermodynamic calculations indicated that these predicted phases have negative enthalpies of formation but positive free energies of formation, suggesting they might be challenging to synthesize but could be more difficult to dissociate than the hexagonal form. ecnu.edu.cn Further high-pressure studies have also computationally identified other stable phases, such as a hexagonal P63/m structure. mdpi.com
Beyond simple AlH₃, computational methods are used to design complex aluminum hydrides and clusters with tailored properties. Ab initio and DFT calculations have been employed to determine the low-energy structures and electron affinities of small this compound clusters (AlₙH, where n = 3–13). acs.orgnih.gov These studies predict various geometries for the hydrogen atom's position, including terminal (bound to one Al atom), bridging (between two Al atoms), and face-centered arrangements, depending on the cluster size. acs.orgnih.gov For example, neutral clusters with n=4, 7, and 9-12 are predicted to favor terminal structures, while the n=6 cluster prefers a bridging configuration. acs.orgnih.gov Such fundamental understanding of cluster geometries is crucial for designing nanostructured this compound materials.
Computational design also extends to extreme conditions. Ab initio studies have predicted the formation of novel metallic phases of aluminum hydrides at megabar pressures. aps.org For instance, an Al₂H phase is predicted to be stable above 155 GPa, and an AlH phase with R-3m symmetry is predicted to stabilize above 175 GPa. aps.org Notably, the R-3m AlH phase is predicted to be a high-temperature superconductor, with a theoretical critical temperature (T_c) reaching 58 K at 180 GPa. aps.org This highlights the role of computational chemistry in exploring and designing materials with exotic electronic properties.
The broader field of complex aluminum hydrides, or alanates, is another key focus of computational design for hydrogen storage. cambridge.org These materials, with general formulas like Mⁿ⁺(AlH₄)ₙ or Mₓ(AlH₆)y, are investigated using computational screening to predict their thermodynamic stability and hydrogen storage capacities. cambridge.orgqub.ac.uk
Force Field Development for this compound Simulations
To simulate the dynamic behavior of this compound systems at larger scales, classical molecular dynamics (MD) simulations are necessary. These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system of atoms. For a reactive system like this compound, a reactive force field is required to model chemical reactions such as bond formation and breaking during processes like hydrogen desorption.
A significant development in this area is the parameterization of the reactive force field REAXFF for this compound. nih.govaip.orgresearchgate.netosti.gov This force field was specifically developed to study the dynamics of hydrogen desorption in AlH₃. nih.govresearchgate.netosti.gov The parameters for REAXFF were derived from a substantial dataset of quantum mechanical calculations based on Density Functional Theory (DFT). nih.govaip.orgresearchgate.net The DFT data used for fitting the force field included critical energetic and structural properties of this compound systems. aip.org
The parameterization process involved fitting the force field to reproduce DFT-calculated values for:
Bond dissociation and angle bending: Energies associated with stretching Al-H bonds and bending H-Al-H and H-Al-Al angles were calculated to ensure the force field accurately represents molecular geometries and energetics. aip.orgresearchgate.nettue.nl
Adsorption energies: The energy of hydrogen atoms adsorbing onto an aluminum surface (specifically the Al(111) surface) at various sites (fcc, hcp, bridge, and top) was a key part of the training set. aip.orgtue.nl
Binding energies: The binding energies of small alane molecules (such as AlH₃, Al₂H₆, and Al₃H₉) on the Al(111) surface were also included to accurately model the interaction between gas-phase clusters and surfaces. tue.nl
The resulting REAXFF force field for this compound (REAXFF_AlH₃) demonstrated good agreement with the reference DFT data. For instance, the equilibrium Al-H bond length in AlH₃ predicted by REAXFF is 1.6 Å, which compares favorably with the DFT value of 1.59 Å. aip.orgtue.nl The force field was also able to replicate the relative stability of different hydrogen adsorption sites on the aluminum surface. aip.org
| Adsorption Site | DFT Adsorption Energy (kcal/mol) | REAXFF Adsorption Energy (kcal/mol) |
|---|---|---|
| FCC | -47.63 | -49.24 |
| HCP | -44.8 | -47.8 |
| Top | -45.87 | -47.14 |
| Bridge | Data Not Available | -47.37 |
Data sourced from AIP Publishing. aip.org
With this validated force field, researchers have been able to perform large-scale MD simulations to investigate complex phenomena. Simulations using REAXFF_AlH₃ have provided insights into the dynamics governing hydrogen desorption, showing a strong dependence of the heat of desorption on particle size, which suggests that nanostructuring can enhance the desorption process. nih.govaip.orgresearchgate.netosti.gov Furthermore, simulations of gas-phase alane clusters revealed a mechanism where small clusters agglomerate into larger ones, followed by the desorption of molecular hydrogen. nih.govaip.orgresearchgate.net This process is believed to facilitate the mass transport of aluminum atoms during the thermal decomposition of related complex hydrides like sodium alanate (NaAlH₄). nih.govresearchgate.netosti.gov
Catalytic Applications of Aluminum Hydride in Advanced Chemical Synthesis
Aluminum Hydride as a Selective Reducing Agent in Complex Molecule Synthesis
This compound and its various derivatives serve as potent and often selective reducing agents in organic synthesis. The reactivity of alane is comparable to, and in some cases, more pronounced than, that of lithium this compound (LiAlH4). Alane is capable of reducing a broad spectrum of functional groups, including aldehydes, ketones, carboxylic acids, anhydrides, acid chlorides, esters, and lactones, converting them into their corresponding alcohols. Additionally, amides, nitriles, and oximes can be reduced to their respective amines. wikipedia.org
Chemoselective Reduction Strategies with this compound Derivatives
A key advantage of this compound and its derivatives lies in their ability to perform chemoselective reductions, allowing for the transformation of specific functional groups while leaving others untouched. For instance, this compound can selectively reduce carboxylic acids in the presence of halides, as organohalides react slowly or not at all with AlH3. Similarly, esters can be reduced in the presence of nitro groups. wikipedia.org
Diisobutylthis compound (DIBAL-H), a widely utilized hydridoalane, is particularly noted for its selectivity. It is frequently employed for the partial reduction of esters and lactones to aldehydes and lactols, respectively. DIBAL-H also enables the selective reduction of α,β-unsaturated aldehydes, ketones, esters, and carboxylic acids to their corresponding alcohols, minimizing competing 1,4-reduction pathways. Furthermore, DIBAL-H can be used for the partial reduction of nitriles to aldehydes upon hydrolysis. organicchemistrydata.org Research has demonstrated that DIBAL-H can facilitate the chemoselective, one-pot exhaustive reduction of ketones and esters, even when a protected aldehyde is present, allowing for its recovery after workup. rsc.org
Recent findings highlight the development of aluminum compounds, such as Catalyst 38, which exhibit high conversion rates, excellent selectivity, and broad functional group tolerance in the chemoselective reduction of tertiary amines catalyzed by pinacolborane (HBpin) at ambient temperatures. The proposed mechanism for this reduction involves the formation of an this compound intermediate, followed by the attack of a nucleophilic hydride ion on the carbonyl carbon of the amide, leading to a tetrahedral intermediate. d-nb.info
Table 1: Selectivity Profile of this compound and Derivatives in Functional Group Reduction
| Reducing Agent | Functional Group Reduced | Functional Group Tolerated | Notes |
| AlH3 | Carboxylic acids, Esters | Halides, Nitro groups | More reactive than LiAlH4. wikipedia.org |
| DIBAL-H | Esters, Lactones (to aldehydes/lactols); α,β-unsaturated carbonyls (to alcohols); Nitriles (to aldehydes) | Aldehydes (when protected), other less reactive groups | Minimizes 1,4-reduction. organicchemistrydata.orgrsc.org |
| Catalyst 38 | Tertiary amines | Broad functional group tolerance | Catalyzed by HBpin. d-nb.info |
Asymmetric Reduction Methodologies Utilizing Chiral this compound Complexes
Asymmetric reduction, a critical pathway for synthesizing enantioenriched compounds, has significantly benefited from the development of chiral this compound complexes. These methodologies allow for the stereoselective transformation of prochiral substrates into chiral products, often with high enantiomeric excess. organicchemistrydata.orgbohrium.com
One notable approach involves the use of chiral hydride reagents derived from lithium this compound (LiAlH4) complexed with chiral diamines. For instance, a chiral hydride reagent prepared from LiAlH4 and (S)-2-(anilinomethyl)pyrrolidine has been successfully employed in the asymmetric reduction of acetophenone, yielding (S)-1-phenylethanol with high optical purity (up to 92%). researchgate.net
Further advancements include the development of potent chiral aluminum catalysts for asymmetric Meerwein-Ponndorf-Verley (MPV) reduction of ketones. A catalyst incorporating an aluminum core, a VANOL-derived chiral ligand, and an isopropoxy group has demonstrated broad substrate scope and high enantiomeric inductions. This system effectively converts various aromatic and aliphatic ketones into chiral alcohols with excellent yields (70-98%) and enantioselectivities (82-99% ee) under mild conditions and low catalyst loadings (1-10 mol%). This method is particularly attractive due to its use of an earth-abundant aluminum catalyst and inexpensive, environmentally benign 2-propanol as the hydride source. msu.edu
Table 2: Examples of Asymmetric Reductions with Chiral Aluminum Complexes
| Chiral Aluminum Complex Precursor | Substrate | Product | Enantioselectivity (ee) | Yield | Reference |
| LiAlH4 + (S)-2-(anilinomethyl)pyrrolidine | Acetophenone | (S)-1-phenylethanol | Up to 92% | 93% | researchgate.net |
| Al core + VANOL-derived chiral ligand + isopropoxy group | Aromatic/Aliphatic Ketones | Chiral Alcohols | 82-99% | 70-98% | msu.edu |
Hydrofunctionalization Reactions Catalyzed by this compound Species
Hydrofunctionalization reactions, which involve the addition of a hydrogen-element bond across an unsaturated substrate, are fundamental in organic synthesis. This compound species play a crucial role in these transformations, particularly in hydroalumination and hydroboration. Hydrometallation, a broader class of reactions, encompasses hydroalumination, defined as the addition of an aluminum-hydrogen bond to an unsaturated substrate. numberanalytics.com The strong Lewis acidic character of this compound is a key factor in its catalytic activity for these reactions. researchgate.net
Hydroaluminations of Unsaturated Substrates
Hydroalumination reactions are well-established procedures for the reduction of unsaturated organic compounds containing homonuclear or heteronuclear double or triple bonds. researchgate.net These reactions are often highly regio- and stereoselective.
Stereospecific cis-hydroalumination is commonly achieved using dialkylalanes, with diisobutylthis compound (DIBAL-H) being the most prevalent reagent. In this process, the hydrogen and aluminum atoms from the reagent are added to the same face of the multiple bond. This reaction typically exhibits anti-Markovnikov selectivity, meaning the aluminum attaches to the carbon less able to stabilize a developing positive charge. For terminal alkynes, this often results in the formation of terminal alkenylalanes. wikipedia.org
Conversely, stereospecific trans-hydroalumination can be accomplished using lithium this compound. The mechanism for this transformation involves the addition of a hydride to the carbon less capable of stabilizing a developing negative charge, leading to the observed trans configuration of the product. wikipedia.org
Beyond direct hydroalumination, this compound precatalysts like LiAlH4 or sodium bis(2-methoxyethoxy)this compound (Red-Al) have been successfully employed in the aluminum-catalyzed hydroboration of alkenes with pinacolborane (HBpin). This method demonstrates good substrate scope and functional group tolerance, extending its utility to the hydroboration of ketones, esters, and nitriles. d-nb.info Mechanistic studies for DIBAL-H or Et3Al·DABCO-catalyzed hydroboration of alkynes propose a unique mode of reactivity involving initial hydroalumination of the alkyne, followed by a σ-bond metathesis reaction between the resulting alkenyl aluminum species and HBpin, which regenerates the this compound catalyst and drives the catalytic cycle. researchgate.net
Table 3: Stereoselectivity in Hydroalumination Reactions
| Reagent | Substrate Type | Stereoselectivity | Regioselectivity | Reference |
| DIBAL-H | Alkynes, Alkenes | cis-addition | Anti-Markovnikov | wikipedia.org |
| LiAlH4 | Alkynes | trans-addition | Depends on electron-withdrawing groups | wikipedia.org |
Tandem Reactions Involving this compound Catalysis
Tandem reactions, characterized by multiple distinct catalytic cycles occurring sequentially in a single reaction vessel without intermediate purification, represent an efficient strategy in chemical synthesis. chinesechemsoc.org While aluminum triflate (Al(OTf)3) has been reported to catalyze tandem reactions for the synthesis of chiral benzopyrans, chromenes, and chromans acs.org, the direct involvement of this compound species in a broader range of explicit tandem catalytic cycles, beyond their role in the hydroalumination/sigma-bond metathesis sequence in hydroboration researchgate.net, is an evolving area. The mechanism of aluminum-catalyzed hydroboration, where hydroalumination is followed by a σ-bond metathesis, can be considered a form of tandem reactivity, illustrating the ability of aluminum hydrides to participate in multi-step catalytic processes. researchgate.net
Polymerization Catalysis Initiated by this compound
This compound and its derivatives have found utility in the field of polymerization catalysis, particularly in initiating and controlling the growth of polymer chains.
Various polymorphs of this compound can act as catalysts for polymerization reactions, notably in the addition polymerization of olefins. google.com This indicates their potential in facilitating the formation of long polymer chains from monomer units.
A significant application is in coordinative chain transfer polymerization. Functionalized aluminum alkyls, which are synthesized via the hydroalumination of α-amino-ω-enes with diisobutylthis compound (DIBAL-H), have been shown to promote the stereoselective catalytic chain growth of butadiene on aluminum. This process occurs in the presence of specific precatalysts, such as Nd(versatate)3, Cp2Nd(allyl), or Cp2Gd(allyl), along with a cocatalyst system like [PhNMe2H+]/[B(C6F5)4-]. These functionalized aluminum reagents enable effective chain transfer polymerization with selective chain initiation by the functionalized alkyl group, offering control over molecular weight. uni-konstanz.denih.gov
Furthermore, lithium this compound (LiAlH4) has been demonstrated to initiate the anionic polymerization of ε-caprolactam. This polymerization proceeds similarly to processes initiated by other organometallic and hydride catalysts, and when activators like N-acetylcaprolactam or phenyl isocyanate are used, the polymerization can be carried out at lower temperatures, leading to stabilized molecular weights. capes.gov.br
Table 4: this compound Species in Polymerization Catalysis
| This compound Species | Polymerization Type | Monomer Example | Key Feature | Reference |
| AlH3 polymorphs | Addition Polymerization | Olefins | General polymerization catalyst. google.com | |
| DIBAL-H (via hydroalumination to form functionalized Al alkyls) | Coordinative Chain Transfer Polymerization | Butadiene | Stereoselective chain growth, selective chain initiation. uni-konstanz.denih.gov | |
| Lithium this compound (LiAlH4) | Anionic Polymerization | ε-Caprolactam | Initiates polymerization, stabilized molecular weights with activators. capes.gov.br |
Aluminum Hydride As a Precursor in Advanced Materials Research
Deposition of Thin Films and Coatings Using Aluminum Hydride Precursors
This compound complexes are increasingly explored as precursors for the deposition of thin films and coatings, particularly for aluminum metal and related materials. Their ability to decompose into aluminum and hydrogen at moderate temperatures, often without requiring harsh reducing conditions, makes them attractive for vapor phase deposition techniques. researchgate.netrsc.org
Chemical Vapor Deposition (CVD) of Aluminum Films from this compound
Chemical Vapor Deposition (CVD) utilizing this compound precursors offers a pathway to deposit high-purity aluminum films at relatively low temperatures. Early developments in Al-CVD processes involved precursors such as dimethylthis compound (DMAH) and dimethylethylaminealane (DMEAA). google.com Dimethylthis compound, a colorless liquid at room temperature, exhibits a high vapor pressure (2 torr at 25 °C) and can deposit very pure aluminum films at temperatures as low as 30 °C when hydrogen gas is used as a reaction gas. google.com However, DMAH is an alkylaluminum compound that is pyrophoric and explodes upon contact with air, posing handling challenges. google.comresearchgate.net
Trimethylamine (B31210) this compound (TMAAH) has also been successfully employed in laser-induced CVD for high-purity aluminum metal deposition. This precursor is a volatile, crystalline solid and, in contrast to many alkylaluminum precursors, is non-pyrophoric, making it a more manageable option. researchgate.netaip.org Its chemical structure allows for a high ambient vapor pressure, leading to rapid rates of aluminum film formation. researchgate.netaip.org
Alane precursors, such as dimethylethylamine alane, have also been used in the fabrication of ternary material systems like AlTiN when combined with other reagents such as titanium tetrachloride and ammonia (B1221849). rsc.org The focus in precursor design for CVD processes is on achieving a balance between stabilization and directed decomposition pathways to enable targeted thermal decomposition. rsc.org
Atomic Layer Deposition (ALD) Applications of this compound
Atomic Layer Deposition (ALD) is a precise thin-film deposition technique that benefits from the self-limiting reactions offered by this compound precursors. ALD enables the fabrication of atomically controlled thin films with excellent conformality and uniformity, even on complex three-dimensional topographies. aip.orgarxiv.orgdntb.gov.uaaip.org
Several this compound derivatives have been investigated for ALD of aluminum metal films. Dimethylethylamine alane (DMEAA) is a frequently used precursor due to its low decomposition temperature and its ability to avoid carbon contamination. arxiv.orgresearchgate.net ALD of aluminum films using DMEAA can achieve superconductivity properties similar to bulk aluminum, suggesting high film quality. arxiv.org However, the growth of aluminum films using DMEAA often requires a metallic underlayer. arxiv.orgresearchgate.net
Other thermally stable aluminum dihydride complexes, supported by amido-amine ligands, have also been developed as reducing agents for thermal ALD of electropositive metals. wayne.eduacs.org These complexes have enabled the deposition of aluminum metal films at low temperatures, typically in the range of 100–140 °C, yielding films with low resistivities (e.g., 3.03 Ω·cm for a 77 nm film). researchgate.netrsc.orgwayne.edu This represents a significant advancement as aluminum is considered the most electropositive element deposited by purely thermal ALD to date. wayne.edu
Beyond pure aluminum, this compound complexes have found applications in the ALD of other materials. For instance, aluminum dihydride complexes have been unexpectedly used to produce titanium carbonitride (TiCxNy) films when reacted with TiCl₄. These films demonstrated high growth rates (1.6–2.0 Å/cycle) and resistivities around 600 μΩ·cm within a wide ALD window of 220–400 °C, with self-limited surface reactions characteristic of ALD. wayne.edursc.orgresearchgate.net
A critical consideration in ALD applications of this compound is its thermal stability, as high temperatures can lead to premature decomposition and loss of hydrogen capacity. aip.orgacs.org Therefore, careful control of ALD reaction temperatures is essential, typically below 80 °C to avoid significant hydrogen loss from α-AlH₃ particles. aip.org
Ceramic Precursor Applications of this compound
This compound and its derivatives serve as valuable precursors in the synthesis of advanced ceramic materials, particularly those containing aluminum nitride (AlN) and boron nitride (BN). These materials are sought after for their high thermal and shock resistance, improved fracture toughness, and wear resistance. acs.orgresearchgate.net
One notable approach involves the use of amine-stabilized this compound complexes, such as trimethylamine alane (Me₃NAlH₃), in reactions with ammonia-borane (NH₃BH₃). acs.orgresearchgate.net These reactions produce preceramic precursors containing Al-N-B linkages. Subsequent pyrolysis of these precursors, typically under an ammonia (NH₃) atmosphere at temperatures around 1000 °C, transforms them into intimate ceramic mixtures of AlN and BN. acs.orgresearchgate.net Scanning Electron Microscopy (SEM) studies have shown that these composites are composed of nanosized AlN and BN particles, highlighting the ability of this method to achieve uniformly dispersed microstructures that are difficult to obtain through classical powder-processing techniques. acs.orgresearchgate.net
In broader ceramic synthesis, other aluminum hydrides, such as lithium this compound (LiAlH₄), have been utilized as reducing agents in the preparation of silicon carbide (SiC) ceramic precursors like polycarbosilane. google.com The use of such hydrides allows for the controlled reduction of specific structures within the precursor, influencing the final ceramic's properties. google.com Additionally, polymers derived from reactions involving lithium this compound and ammonium (B1175870) halides have been shown to convert to crystalline AlN upon pyrolysis. capes.gov.br
Role of this compound in Energetic Materials Research (focused on chemical aspects)
This compound (AlH₃), often referred to as alane, holds significant promise in energetic materials research due to its high energy density and substantial hydrogen content. Alane contains approximately 10.1% hydrogen by weight and has a density of 1.48 g/cm³. dtic.milmdpi.comsemanticscholar.orgwikipedia.orgresearchgate.netpsicorp.com These properties make it an attractive fuel additive for solid rocket propellants and a component in explosive and pyrotechnic compositions. dtic.milmdpi.comsemanticscholar.orgwikipedia.orgresearchgate.netgoogle.compsicorp.comfraunhofer.defraunhofer.devt.eduaiaa.org
From a chemical perspective, alane's utility in energetic materials stems from its thermal decomposition. It undergoes an endothermic dehydrogenation process, releasing hydrogen gas and forming aluminum metal. This decomposition typically begins around 150 °C, although decomposition temperatures can vary depending on factors like particle size, doping, and heating rates. dtic.milmdpi.comsemanticscholar.orgunipi.itresearchgate.netaip.orgdtic.mil The kinetics of alane decomposition have been investigated, often described by an Avrami-Erofeev mechanism, where the nucleation of aluminum atoms is the rate-determining step. unipi.itdtic.mil The activation energy for alane decomposition has been reported to be around 103 ± 3 kJ/mol. dtic.mil
A key advantage of incorporating alane into propellants is its ability to significantly increase the specific impulse (Isp) compared to formulations using aluminum powder alone, while also potentially reducing the adiabatic flame temperature. mdpi.comresearchgate.netgoogle.compsicorp.comvt.eduaiaa.org For example, replacing 18% of aluminum in a conventional ammonium perchlorate/hydroxyl-terminated polybutadiene (B167195) (AP/HTPB)-based rocket propellant with AlH₃ could theoretically increase the specific impulse by 10% and decrease the flame temperature by 5%. mdpi.com This improved performance is attributed to the high energy released from the combustion of both aluminum and hydrogen, combined with the low molecular weight of the combustion products. mdpi.comgoogle.comaiaa.org
The various polymorphs of AlH₃ exhibit different thermal stabilities, with α-AlH₃ being the most stable and thus preferred for energetic applications. mdpi.comgoogle.com Less stable polymorphs like α', β, and γ-AlH₃ may undergo an exothermic transition to α-AlH₃ at around 100 °C before further decomposition, while others like δ, ε, and ζ-AlH₃ decompose directly without crystal transformation. mdpi.com Research also focuses on stabilizing alane to improve its storability and safety during manufacturing and handling, as unpassivated alane can react with moisture and oxygen, leading to hydrogen loss. semanticscholar.orgresearchgate.netpsicorp.comfraunhofer.de
Coordination Chemistry and Complex Formation of Aluminum Hydride
Anionic Aluminum Hydride Complexes (Aluminates)
The formation of anionic this compound complexes, or aluminates, is a significant aspect of this compound chemistry. These complexes are powerful reducing agents with wide applications in synthesis.
The most well-known aluminate is lithium tetrahydroaluminate, commonly known as lithium this compound (LiAlH4). ontosight.aicommonorganicchemistry.comnih.govchemdad.com It is a white or light grey powder that is highly reactive. oxfordreference.com LiAlH4 is a powerful reducing agent used extensively in organic chemistry for the reduction of various functional groups, including esters, carboxylic acids, and amides. ontosight.aichemdad.com
The synthesis of LiAlH4 can be achieved through the reaction of this compound with lithium hydride in ether: AlH3 + LiH → Li[AlH4] wikipedia.org
It can also be prepared by reacting excess lithium hydride with aluminum chloride. oxfordreference.com LiAlH4 is soluble in ether and tetrahydrofuran (B95107) (THF) and is often sold as a solution in THF. commonorganicchemistry.com
Table 3: Properties of Lithium Tetrahydroaluminate (LiAlH4)
| Property | Value/Description | Reference |
|---|---|---|
| Formula | LiAlH4 | ontosight.ai |
| Appearance | White to gray powder | nih.govchemdad.comoxfordreference.com |
| Molar Mass | 37.95 g/mol | commonorganicchemistry.com |
| Decomposition Temperature | Decomposes above 125 °C | nih.govchemdad.comoxfordreference.com |
| Solubility | Soluble in diethyl ether and THF | commonorganicchemistry.comoxfordreference.com |
| Reactivity | Reacts violently with water | oxfordreference.com |
Beyond the simple tetrahydroaluminate anion [AlH4]-, there is a growing interest in higher hydridoaluminate species. These can be formed through various synthetic routes. For instance, guanidinato ligand-stabilized alanate complexes have been synthesized, representing a rare example of a σ-alane lithium complex. uni-bayreuth.de
The reaction of N,N'-di-tert-butylethylenediamines with LiAlH4 can lead to the formation of dimeric and tetrameric lithium diamidothis compound complexes. nih.gov Furthermore, the synthesis of sodium amido-hydridoaluminates has revealed a diversity of structures, including di- and trihydrides with complex eight-membered rings. iucr.org The oxidative addition of various E-H bonds (where E = Si, P, O, N, H) to alkali metal aluminyls provides a convenient route to soluble alkali metal (hydrido) aluminates. acs.org
Main Group and Transition Metal Complexes Incorporating this compound Ligands
This compound and its derivatives can act as ligands, coordinating to both main group and transition metals to form heterobimetallic complexes. researchgate.netlibretexts.orgrsc.org These complexes are of interest for their potential applications in catalysis and materials science.
The interaction can occur through hydride bridges, forming M-H-Al linkages. rsc.org For example, early transition metal adducts with Zr-H-Al moieties have been known for some time and are relevant to Ziegler-Natta polymerization. rsc.org Late transition metal hydrides can coordinate to Lewis acidic main group metal centers through 3-center 2-electron hydride bridges. rsc.org
The inclusion of an aluminum-based ligand into the coordination sphere of a transition metal, such as iron, can lead to unexpected reactivity, including the activation of C-H bonds. researchgate.net The generation of Al(I) ligands from the dehydrogenation of aluminum dihydride precursors in the coordination sphere of a transition metal has also been reported. researchgate.netrsc.org
In the context of main group metals, the reactions of β-diketiminate stabilized aluminum dihydrides with ruthenium and palladium complexes have been studied. rsc.org With ruthenium, alane coordination occurs without hydrogen loss. rsc.org In contrast, with palladium, a series of structural snapshots of alane dehydrogenation have been isolated, revealing new Pd-Al and Pd-Pd interactions. rsc.org The synthesis of a heterotrimetallic Ni-Al2 complex with bridging hydride ligands has also been achieved, demonstrating enhanced catalytic activity. utrgv.edu
Table 4: Examples of Main Group and Transition Metal Complexes with this compound Ligands
| Metal Center(s) | Ligand System | Key Feature | Reference |
|---|---|---|---|
| Zr-Al | Hydride bridge | Zr-H-Al moiety | rsc.org |
| Fe-Al | Unsupported Fe-Al bond | C-H bond activation | researchgate.net |
| Ru-Al | β-diketiminate stabilized alane | Pseudo-octahedral geometry | rsc.org |
| Pd-Al | β-diketiminate stabilized alane | Alane dehydrogenation, Pd-Al bonds | rsc.org |
| Ni-Al | Bridging hydrides | Heterotrimetallic Ni-Al2 core | utrgv.edu |
| Y-Al | PBNHC pincer ligand | Yttrium hydrido aluminate cation as active species | capes.gov.br |
Bridging Hydride Interactions in Heterometallic this compound Complexes
Heterometallic complexes containing this compound often feature hydride ligands that bridge between the aluminum center and another metal. These bridging interactions are not merely structural curiosities; they significantly influence the reactivity of the complex.
Research has demonstrated the synthesis and characterization of various heterometallic complexes where hydride ligands form a bridge between aluminum and a transition metal. For instance, well-defined heterotrimetallic Ni-Al₂ and bimetallic Ni-Al species have been synthesized, showcasing the formation of Al-H-Ni bridging bonds. utrgv.eduutrgv.edu Similarly, paramagnetic heterometallic complexes with a Ti(III)-μ-H-Al(III) moiety have been prepared, resulting in both bimetallic and trimetallic structures. osti.govrsc.orgnih.gov In these complexes, the hydride ligand is shared between the aluminum and titanium centers. osti.govrsc.orgnih.gov
The formation of these bridged species can dramatically alter the reactivity of the metal-hydride bond. For example, the creation of a heterotrimetallic Ni-Al₂ complex with bridging hydrides led to a nearly 400-fold increase in catalytic activity for the hydroboration of quinolines compared to the parent this compound species. utrgv.edu The bridging hydrides in these systems are often activated and can participate in various reactions, including insertion and C–H activation. osti.govrsc.org In Ti-Al systems, these bridging hydrides have been shown to be reactive towards heteroallenes and can be activated by heat or electrochemical oxidation. osti.govrsc.org
The structural characteristics of these bridging interactions have been elucidated through techniques like X-ray crystallography and NMR spectroscopy. In a reported Ni-Al₂ complex, the ¹H NMR spectrum showed a broad signal consistent with a bridged Al-H-Ni moiety. utrgv.edu Crystallographic data for a bimetallic Ti-Al complex revealed a Ti-Al distance of 2.7773(8) Å, which is shorter than the sum of their covalent radii, although direct metal-metal bonding was not indicated. nih.gov
Table 1: Examples of Heterometallic this compound Complexes with Bridging Hydrides
| Complex Type | Metals Involved | Key Structural Feature | Observed Reactivity | Reference |
| Heterotrimetallic | Ni, Al | Ni-Al₂ complex with bridging hydride ligands | Enhanced catalytic hydroboration of quinolines | utrgv.edu |
| Bimetallic | Ti, Al | Cp₂Ti(μ-H)₂(H)AlC(TMS)₃ | Activation of bridging hydrides by heteroallenes, heat, or oxidation | osti.govrsc.org |
| Trimetallic | Ti, Al | (Cp₂Ti)₂(μ-H)₃(H)AlC(TMS)₃ | Activation of bridging hydrides | osti.govrsc.org |
| Bimetallic | Ni, Al | Heterobimetallic NiAl-hydride complexes | Modulated electron density at the Ni center | utrgv.edursc.orgnsf.gov |
This compound as a Reducing or Hydride-Donating Ligand
This compound and its derivatives are renowned for their role as reducing agents in synthetic chemistry. nih.govmdpi.com This reactivity stems from their ability to act as hydride donors. In the context of coordination chemistry, an this compound moiety can function as a ligand that delivers a hydride to a substrate, either intramolecularly or intermolecularly.
The reducing power of this compound can be modulated by the ligands attached to the aluminum center. The coordination environment significantly influences the electronic properties and, consequently, the hydride-donating ability of the this compound species. nih.govacs.org For instance, aluminum dihydride complexes supported by N-donor ligands are common, where the multidentate and sterically bulky ligands help to stabilize the electron-poor aluminum center and prevent oligomerization. acs.org
The use of mixed-donor ligands, such as those containing both nitrogen and phosphorus donors, allows for finer control over the coordination at the aluminum center. nih.govacs.org In some cases, a "ligand-slip" rearrangement can occur in solution, where the coordination mode of the ligand changes, thereby modulating the catalytic activity of the this compound complex in reactions like the hydroboration of alkynes. nih.gov
The transfer of a hydride from an this compound complex is a fundamental step in many reduction reactions. numberanalytics.com This can occur through an ionic mechanism, involving the transfer of a hydride ion (H⁻) from the donor to an acceptor molecule. numberanalytics.com Catalysts and ligands play a crucial role in facilitating this process by activating the hydride donor and stabilizing the transition state. numberanalytics.com
Table 2: Influence of Ligands on this compound as a Hydride Donor
| Ligand Type | Effect on this compound Complex | Application | Reference |
| N-donor ligands | Stabilize the electron-poor Al center, prevent oligomerization | General reduction reactions | acs.org |
| Amidophosphine (N,P-donor) | Allows for variable coordination modes ("ligand-slip") | Catalytic hydroboration of alkynes | nih.gov |
Theoretical Insights into Bonding in this compound Complexes
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have provided profound insights into the nature of bonding in this compound complexes. These studies help to rationalize the observed structures, stabilities, and reactivities of these compounds.
In heterometallic complexes with bridging hydrides, theoretical studies support the existence of 3-center-2-electron (3c-2e) bonds within the M-H-Al unit (where M is a transition metal). utrgv.eduutrgv.edu These calculations have been used to map the degree of M-H character within the Al-H-M bonding continuum. utrgv.edunsf.gov For example, in Ni-Al hydride complexes, strengthening the sigma-donating ability of ancillary ligands on the nickel center leads to a contraction of the Ni-Al distance, which is correlated with increased back-donation into the Al-H sigma antibonding orbital. utrgv.edursc.orgnsf.gov
DFT calculations have also been employed to explore reaction mechanisms involving this compound complexes. For instance, in the thermal decomposition of a Ti-Al bimetallic complex, calculations suggested that both σ-bond metathesis and reductive elimination of dihydrogen have high energetic barriers. nih.gov
The electronic structure of this compound itself and its complexes reveals a combination of ionic and covalent bonding. In α-AlH₃, there is a degree of charge transfer from aluminum to hydrogen, indicating some ionic character. mdpi.com First-principles calculations on complex hydrides like NaAlH₄ and Na₃AlH₆ show that the bonding within the [AlH₄]⁻ and [AlH₆]³⁻ anionic complexes is characterized by ionic and covalent interactions between aluminum and hydrogen, and these anions are embedded in a matrix of Na⁺ cations. researchgate.net
Furthermore, theoretical studies have been used to predict the stability and structure of various this compound clusters (AlₙH₃ₙ). researchgate.net These calculations have identified stable cage-like and chain-like structures, with some clusters predicted to be promising energetic materials. researchgate.net The stability of these clusters is often confirmed by large binding energies and significant energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
Table 3: Theoretical Findings on Bonding in this compound Systems
| System | Theoretical Method | Key Insight | Reference |
| Ni-Al Heterometallic Complexes | DFT | 3-center interaction in Al-H-Ni subunit; ligand effects on back-donation | utrgv.edursc.orgnsf.gov |
| Ti-Al Bimetallic Complex | DFT | High energetic barriers for H₂ elimination pathways | nih.gov |
| α-AlH₃ | First-principles calculations | Ionic and covalent bonding character | mdpi.com |
| NaAlH₄, Na₃AlH₆ | First-principles calculations | Ionic covalent bonding within Al-H anionic complexes | researchgate.net |
| AlₙH₃ₙ Clusters | DFT | Prediction of stable cage and cage-chain structures | researchgate.net |
Advanced Characterization Techniques Applied to Aluminum Hydride Research
In Situ and Operando Spectroscopic Studies of Aluminum Hydride Reactions
In situ and operando spectroscopic techniques are indispensable for studying the dynamic processes of this compound under reaction conditions. These methods provide real-time data on structural and chemical changes, offering insights into reaction mechanisms, intermediates, and kinetics that are not accessible through ex situ analysis. researchgate.net For instance, operando Raman spectroscopy has been employed to study the role of aluminum hydrides in the localized corrosion of aluminum. researchgate.netrsc.org These studies have successfully identified structural motifs characteristic of γ-AlH3 as prominent intermediates in the aqueous corrosion process, demonstrating the power of operando techniques to detect transient species in complex chemical environments. researchgate.netrsc.org
Real-time, or in situ, X-ray diffraction (XRD) is a primary tool for monitoring crystalline phase transformations in this compound and related alanates during synthesis, decomposition, and hydrogen cycling. vulcanchem.com By collecting diffraction patterns continuously as a sample is heated or subjected to varying pressures, researchers can identify phases, track their evolution, and quantify reaction kinetics.
For example, in situ XRD studies on the thermal decomposition of sodium alanate (NaAlH4) have detailed the sequence of phase transitions, observing the initial lattice expansion of NaAlH4, its melting, and the subsequent precipitation of a cubic Na3AlHX phase which then transforms into a Na-rich cubic phase. researchgate.net Similarly, the synthesis and decomposition of calcium alanate (Ca(AlH4)2) have been monitored, with XRD analysis clearly showing the formation of Ca(AlH4)2 from its precursors and its transformation into calcium aluminum pentahydride (CaAlH5) during ball milling. vulcanchem.com
High-pressure studies utilizing in situ synchrotron radiation XRD have been crucial for observing the synthesis of this compound (AlH3) itself. researchgate.net These experiments allow for the observation of the hydrogenation process and the formation of specific polymorphs, such as α-AlH3, under gigapascal pressures. researchgate.net Recent work on the thermal decomposition of γ-AlH3 used in situ XRD to monitor the layered phase transition, revealing that the γ → α phase transition is followed by the decomposition of the α-phase into metallic aluminum. mdpi.com
Table 1: Selected In Situ XRD Findings on this compound and Alanates
| Material | Technique/Conditions | Key Observations | Reference |
|---|---|---|---|
| NaAlH₄ | In situ XRD during thermal desorption under vacuum | Observed lattice expansion, melting at 180°C, and precipitation of Na₃AlHX and a Na-rich cubic phase. | researchgate.net |
| Ca(AlH₄)₂ | In situ powder diffraction during mechano-chemical synthesis | Tracked the formation of Ca(AlH₄)₂ and its subsequent transformation to CaAlH₅ with extended milling. | vulcanchem.com |
| γ-AlH₃ | In situ XRD during heating | Monitored the γ → α phase transition followed by the decomposition of α-AlH₃ to metallic Al between 120-160 °C. | mdpi.com |
| AlH₃ | In situ synchrotron XRD under high pressure (GPa) and temperature | Observed the formation of the hexagonal α-modification of AlH₃ directly from aluminum and hydrogen. | researchgate.net |
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei, such as ²⁷Al, ⁷Li, and ¹H, within this compound systems. It is particularly effective for identifying non-crystalline or short-lived reaction intermediates in solution and solid-state reactions.
Studies on the solvent-mediated regeneration of lithium this compound (LiAlH₄) using dimethyl ether (Me₂O) have utilized in situ multinuclear NMR (²⁷Al and ⁷Li). These experiments confirmed that the synthesis proceeds via a one-step process, forming a LiAlH₄·xMe₂O solvate adduct without the involvement of Li₃AlH₆ or other intermediates. capes.gov.br This research demonstrated successful hydrogenation at temperatures as low as 0 °C. capes.gov.br
In the study of sodium this compound (NaAlH₄), in situ ²⁷Al NMR spectroscopy was instrumental in discovering a new, mobile, aluminum-bearing species. energy.gov This species, characterized by a chemical shift of 105 ppm, is proposed to be a highly defective form of NaAlH₄ that facilitates the aluminum atom transport necessary for rehydriding. energy.gov Further in situ high-pressure NMR studies of NaAlH₄ synthesis from NaH and aluminum observed the rapid formation of Na₃AlH₆ within minutes, followed shortly by the appearance of NaAlH₄, indicating that the two reaction steps occur concurrently rather than sequentially. researchgate.net
Table 2: Key Intermediates and Species in this compound Reactions Identified by In Situ NMR
| System | Nucleus Observed | Identified Species/Intermediate | Significance | Reference |
|---|---|---|---|---|
| LiAlH₄ regeneration in Me₂O | ²⁷Al, ⁷Li | LiAlH₄·xMe₂O solvate adduct | Confirmed a single-step reaction pathway, excluding Li₃AlH₆ as an intermediate. | capes.gov.br |
| NaAlH₄ hydrogen cycling | ²⁷Al | Mobile Al-bearing species (S105) | Proposed as the mechanism for Al transport during dehydriding/rehydriding. | energy.gov |
| NaAlH₄ direct synthesis | ²⁷Al, ²³Na | Na₃AlH₆ and NaAlH₄ | Showed that the formation of NaAlH₄ begins before the complete conversion to the Na₃AlH₆ intermediate. | researchgate.net |
Advanced Electron Microscopy Techniques for this compound Morphological Analysis
Advanced electron microscopy provides unparalleled insight into the morphology, crystal structure, and elemental distribution of this compound materials at the micro- and nanoscale. Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial for correlating a material's structure with its properties. aip.orgmatthey.com
High-Resolution Transmission Electron Microscopy (HRTEM) enables the direct visualization of atomic lattices, making it essential for studying the crystalline nature of this compound nanostructures. In situ HRTEM can even track structural and morphological changes in real-time during reactions like hydrogen desorption. rsc.org
Research on LiAlH₄ nanoparticles synthesized via a bottom-up approach used TEM to confirm the presence of isolated, spherical nanoparticles with sizes ranging from 2 to 16 nm. mdpi.com In another study, LiAlH₄ nanoparticles were encapsulated within a titanium shell; TEM analysis was critical to confirming the formation of the core-shell nanostructure. acs.org The investigation of alane loaded into a Zeolitic Imidazolate Framework (ZIF-8) also relied on TEM to analyze the resulting composite material. rsc.org Furthermore, an in situ thermal desorption study of solvated alane using TEM and selected area diffraction allowed for the characterization of structural and morphological changes as solvent and hydrogen were released. rsc.org
Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography, particle size, and shape of this compound powders and films. SEM images can reveal crucial information about how synthesis methods, additives, or cycling affect the material's morphology.
For example, SEM has been used to examine the various polymorphs of this compound (α-AlH₃, β-AlH₃, and γ-AlH₃), showing distinct crystal habits such as the cuboids of α-AlH₃, which can be 50-100 μm in size. researchgate.net Studies on pristine alane crystals revealed euhedral shapes, while corroded crystals appeared hollowed, indicating that stable crystal faces can prevent decomposition. fraunhofer.de In studies of lithium this compound thin films, SEM was used to analyze the surface morphology, finding that adding TiO₂ as a dopant resulted in a dense surface with small crystallite sizes, which is beneficial for hydrogen desorption. canterbury.ac.nz Similarly, investigations into Ti-doped sodium this compound used SEM to observe the morphology of the material both as-milled and after multiple dehydrogenation/hydrogenation cycles. aip.org
Synchrotron-Based Techniques for this compound Material Science
Synchrotron light sources provide extremely bright, collimated, and tunable X-ray beams that enable a range of advanced characterization techniques superior to laboratory-based instruments. researchgate.netosti.gov These techniques are invaluable for studying the complex structural and electronic properties of this compound and related materials. esrf.fr
Synchrotron-based X-ray diffraction is a key method for detailed structural characterization, especially for in situ experiments requiring high temporal or spatial resolution. esrf.frnih.gov For instance, high-pressure hydrogenation processes to form AlH₃ have been successfully monitored using in situ synchrotron radiation X-ray diffraction. researchgate.net This technique allows for time-resolved measurements that can capture the crystal growth process during the formation of metal hydrides under extreme conditions. researchgate.net The high energy of synchrotron X-rays also permits diffraction studies on bulk samples, providing information that is representative of the entire material. mdpi.com
Beyond diffraction, other synchrotron techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are used to probe the local electronic structure and coordination environment of specific elements. researchgate.netosti.gov For Ti-activated sodium alanate, Ti K-edge XANES was used to determine that the formal valence of the titanium catalyst is zero and remains nearly unchanged during hydrogen cycling, providing critical insight into the catalytic mechanism. researchgate.net The combination of diffraction and spectroscopy at a synchrotron source is powerful for understanding the role of additives and catalysts in enhancing the performance of hydride materials. esrf.fr
Advanced Thermal Analysis Methods for this compound Decomposition Kinetics
Advanced thermal analysis techniques are indispensable for studying the decomposition kinetics of this compound. These methods go beyond simple temperature measurements to provide quantitative data on reaction rates, enthalpies, and the mechanisms governing the release of hydrogen.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly employed techniques. TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it undergoes thermal transitions.
Thermogravimetric Analysis (TGA): TGA is utilized to investigate the decomposition kinetics of alane by monitoring its mass loss as hydrogen gas is liberated. dtic.mildtic.mil Studies have shown that the decomposition of alane often occurs in distinct steps, which can be modeled to elucidate the underlying reaction mechanisms. dtic.milresearchgate.net For instance, some research suggests a two-step decomposition process under non-isothermal conditions, where the slowest step is controlled by the nucleation of aluminum crystals, followed by a faster crystal growth phase. dtic.milresearchgate.net The kinetic parameters derived from TGA data, such as activation energy, are crucial for predicting the shelf-life and thermal stability of alane under various storage conditions. dtic.mildtic.mil
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermodynamics of alane's various polymorphs (e.g., α, β, and γ). bnl.gov By measuring the heat flow during heating, DSC can identify phase transitions and decomposition reactions. For example, studies have shown that the β and γ polymorphs of AlH3 first undergo an exothermic transition to the more stable α-polymorph before decomposing to aluminum and hydrogen. bnl.gov The heat evolved during these transitions can be quantified to determine the enthalpy of formation for the different phases. bnl.gov
The combination of TGA and DSC, often coupled with other techniques like mass spectrometry (MS) to analyze the evolved gases, provides a comprehensive understanding of the thermal decomposition of this compound. researchgate.net
Interactive Table: Thermal Decomposition Data for AlH₃ Polymorphs
The following table summarizes key thermodynamic data for the phase transitions and decomposition of different this compound polymorphs, as determined by DSC.
| Polymorph | Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol AlH₃) | Decomposition Onset (°C) |
| γ-AlH₃ | γ → α | ~100.7 | 2.8 ± 0.4 | ~158.3 |
| β-AlH₃ | β → α | ~100 | 1.5 ± 0.4 | ~158.3 |
| α-AlH₃ | α → Al + ³/₂H₂ | ~170 | - | - |
Note: Data compiled from various sources. bnl.govmdpi.comresearchgate.net Transition and decomposition temperatures can vary depending on factors like heating rate and sample purity.
Surface Sensitive Spectroscopies (e.g., XPS, UPS) for this compound Interfaces
The surface of this compound plays a critical role in its stability and reactivity. Surface-sensitive spectroscopies are essential for probing the elemental composition, chemical state, and electronic structure of the outermost layers of the material.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for analyzing the surface chemistry of this compound. iaea.orgwikipedia.org By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and their oxidation states. wikipedia.org This is particularly important for detecting surface oxidation, which can form a passivation layer (e.g., aluminum oxide) that affects the hydrogen desorption kinetics. aip.org XPS studies have been used to identify impurities on the surface of AlH₃ and to follow the changes in the Al 2p core-level spectra during decomposition, providing direct evidence for the growth of the metallic aluminum phase. iaea.orgaip.org However, due to its surface sensitivity (typically the top 5-10 nm), XPS may not be representative of the bulk composition, especially for elements like carbon which can be surface contaminants. iaea.orgwikipedia.org
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is another surface-sensitive technique that uses ultraviolet photons to probe the valence band electronic structure of materials. fiveable.menffa.eu It is particularly useful for determining the work function and the density of states near the Fermi level. nffa.euresearchgate.net In the context of this compound, UPS can provide insights into the electronic properties of the surface and how they are altered by factors such as adsorption of other molecules or the initial stages of decomposition. researchgate.netyoutube.com When combined with XPS, UPS offers a more complete picture of the surface electronic and chemical environment. specs-group.comascent.network
Research Findings from Surface Spectroscopy:
In-situ XPS analysis combined with thermal desorption spectroscopy (TDS) has revealed that the decomposition of this compound can be inhibited by a surface oxide layer. aip.org The thermal expansion mismatch between AlH₃ and the aluminum oxide layer can lead to the formation of cracks in the oxide, exposing the underlying hydride and facilitating hydrogen recombination and desorption. aip.org This highlights the critical interplay between the bulk properties and the surface condition of the material.
Interactive Table: Key Information from Surface Sensitive Spectroscopies on AlH₃
| Technique | Information Obtained | Key Findings for this compound |
| XPS | Elemental composition, chemical (oxidation) states of surface atoms. wikipedia.orguoregon.edu | - Identification of surface impurities (e.g., C, O, Cl, Ca, Fe). iaea.org - Characterization of the surface oxide layer (Al₂O₃) that can passivate the material. aip.org - Monitoring the formation of metallic aluminum during thermal decomposition. aip.org |
| UPS | Valence band electronic structure, work function, density of states near the Fermi level. nffa.euresearchgate.net | - Determination of the electronic properties of the AlH₃ surface. - Understanding changes in the electronic structure at interfaces with other materials or upon surface modification. youtube.com |
Future Directions and Emerging Research Avenues in Aluminum Hydride Chemistry
Exploration of Novel Synthetic Pathways for Aluminum Hydride
The conventional synthesis of this compound, typically involving the reaction of lithium this compound (LiAlH₄) with aluminum trichloride (B1173362) (AlCl₃) in ethereal solvents, is complex and often yields polymeric material with limited stability wikipedia.org. To circumvent these limitations, researchers are actively exploring novel synthetic routes.
Electrochemical methods represent a promising avenue, as they can produce alane while avoiding chloride impurities wikipedia.org. Patented electrochemical approaches, such as Clasen's cell, utilize tetrahydrofuran (B95107) (THF) as a solvent, sodium this compound (NaAlH₄) as the electrolyte, an aluminum anode, and an iron wire submerged in mercury as the cathode wikipedia.org.
Dry synthesis methods are also gaining traction, aiming to eliminate the need for expensive and toxic solvents. One such method involves the direct hydrogenation of aluminum at high pressures, specifically 10 GPa and 600 °C, to yield α-AlH₃, which can be recovered under ambient conditions wikipedia.org.
Mechanochemical synthesis, particularly ball milling, offers a room-temperature, solvent-free alternative for producing adduct-free AlH₃ iastate.edunih.gov. This method involves the reactive milling of precursors such as lithium hydride (LiH) or sodium hydride (NaH) with aluminum chloride (AlCl₃), achieving quantitative yields and suppressing the formation of elemental aluminum iastate.edursc.org. This solid-state reactive milling approach is considered a cost-effective route for synthesizing nano-sized γ-AlH₃ using inexpensive metal hydrides like magnesium hydride (MgH₂) or calcium hydride (CaH₂) as starting reagents nih.govrsc.org. Furthermore, modified mechanochemical methods using NaAlH₄ and AlCl₃ have been shown to produce larger crystals of alane etherate energy.gov. Efforts are also underway to develop one-stage production methods and those utilizing chloride benzyl (B1604629) for more economical alane synthesis chemistry.tj.
Rational Design of this compound-Based Functional Materials
This compound is a highly attractive material for hydrogen storage due to its exceptional gravimetric hydrogen density of approximately 10.1% by weight and a bulk hydrogen density of 148 kg H₂/m³ iastate.edumdpi.comresearchgate.net. Its relatively low decomposition temperature, around 100 °C, further enhances its appeal for applications such as fuel cells, reducing agents, and rocket fuel additives mdpi.comresearchgate.netvt.eduresearchgate.net. AlH₃ also offers a higher energy density compared to aluminum powder, which can lead to a significant reduction in ignition temperature and efficient hydrogen production during combustion mdpi.com.
Despite these advantages, a major challenge lies in the complete irreversibility of alane at reasonably low hydrogen pressures, which complicates its regeneration from spent aluminum wikipedia.orgiastate.edu. Research in this area focuses on the rational design of functional materials by enhancing the stability of alane and developing effective regeneration strategies. One approach involves the application of passivation layers, composed of aluminum oxides and hydroxides, which can render alane particles stable in contact with water or ambient air for extended periods google.com. The thickness of these passivation layers is critical, as it must be controlled to maintain the desired reactivity while ensuring stability google.com.
Another strategy involves forming complexes between AlH₃ and Lewis bases, such as amines or ethers, to facilitate hydrogen uptake acs.orgresearchgate.net. The stability of these alane complexes is a crucial factor, as it directly impacts the efficiency of hydrogen delivery and the subsequent regeneration process acs.orgresearchgate.net.
Integration of Computational and Experimental Approaches in this compound Research
The integration of computational and experimental methodologies is a cornerstone of modern this compound research, enabling a deeper understanding of its properties and guiding the development of new materials. Computational studies, particularly those employing density functional theory (DFT), are instrumental in predicting the stabilization of alane clusters and elucidating the catalytic roles of transition metals and vacancies in alane processes iastate.edu. These computational methods are also used to analyze molecular structures and derive dissociation energies of alane adducts, providing insights into their thermodynamic stability figshare.com.
Coupled methodologies, which combine atomic-thermodynamic modeling with various experimental processing techniques (e.g., solid-state, molten-state, and solution-based processing), allow researchers to survey broad compositional spaces and evaluate the thermodynamic phase behavior of high hydrogen capacity candidates before extensive experimental work energy.gov.
Molecular dynamics (MD) simulations are increasingly employed to investigate fundamental reaction mechanisms, such as the thermal decomposition and oxidation of AlH₃ nanoparticles. These simulations can illustrate the detailed processes of H₂ and H₂O formation and examine the effects of oxide layers and defects on these reactions researchgate.net. Furthermore, computational studies have explored the structure and energetics of AlH₃, its dimer (Al₂H₆), and their anions, as well as larger polymeric structures jh.edu. Advanced computational methods like G4(MP2) are utilized to determine heats of formation, entropies, and Gibbs free energies for a wide range of alane complexes, which is critical for assessing potential ligands for regenerative hydrogen storage systems researchgate.net.
Development of Sustainable and Economical this compound Technologies
The widespread adoption of this compound as a practical energy material hinges on the development of sustainable and economical production and regeneration technologies. Economical production of AlH₃ faces significant hurdles, as the direct reaction between elemental aluminum and hydrogen is very slow and exhibits only a small change in enthalpic energy google.com. Other barriers include the inhibiting effect of the aluminum oxide (Al₂O₃) coating that forms on aluminum surfaces and the high cost of current manufacturing methods rsc.orggoogle.comgatech.edu.
Researchers are exploring novel approaches to overcome these economic and energetic barriers. One method involves combining aluminum with another metal to form a eutectic mixture, which is then treated with hydrogen gas under anhydrous conditions to produce this compound google.com. Mechanochemical synthesis and reactive milling are considered cost-effective routes for large-scale production, particularly when utilizing inexpensive metal hydrides such as MgH₂ or CaH₂ in reactions with AlCl₃ nih.govrsc.org.
Significant efforts are also directed towards making alane production more sustainable. The U.S. Army, for instance, is funding projects to develop affordable alane fuel using "Green Hydrogen" generated from renewable sources army.mil. This initiative aims to establish a domestic supply chain for alane, reducing costs through improved process control, automation, and energy efficiency during production army.mil. Furthermore, the recycling of aluminum, which consumes 95% less energy than producing aluminum from raw materials, is a key strategy for enhancing the sustainability of alane production weforum.org. The development of small, modular technologies powered by renewable energy sources like solar panels is also envisioned for convenient, onsite energy generation from aluminum gatech.edu.
Expanding the Scope of this compound in Catalysis and Organic Synthesis
This compound is a powerful reducing agent in organic chemistry, exhibiting reactivity similar to lithium this compound (LiAlH₄) wikipedia.orgchemeurope.com. Its utility extends to the reduction of various functional groups, including aldehydes, ketones, carboxylic acids, anhydrides, acid chlorides, esters, and lactones, all yielding their corresponding alcohols wikipedia.orgchemeurope.com. Amides, nitriles, and oximes are reduced to their respective amines wikipedia.orgchemeurope.com. A notable characteristic of AlH₃ is its distinct functional group selectivity; for example, it can reduce carboxylic acids while leaving organic halides untouched wikipedia.orgchemeurope.com. Beyond reductions, AlH₃ is employed in hydroalumination of alkynes and allylic rearrangements wikipedia.orgchemeurope.com.
Beyond its role as a stoichiometric reagent, research is exploring AlH₃'s catalytic capabilities. Alane has demonstrated potential as an efficient bifunctional catalyst for hydrogen release from ammonia (B1221849) alane (AlH₃NH₃), exhibiting a more pronounced catalytic effect than borane (B79455) (BH₃) acs.orgresearchgate.netrsc.org. This catalytic activity is attributed to its ability to lower the energy barrier for hydrogen elimination researchgate.net. Furthermore, alane adducts are utilized in the catalytic decomposition for the synthesis of aluminum nanoparticles, with titanium(IV) isopropoxide (Ti(O^iPr)₄) being a commonly employed catalyst in this process rsc.org.
Addressing Fundamental Challenges in this compound Stability and Reactivity Control
A primary challenge in the practical application of this compound is its inherent instability and propensity for decomposition at room temperature, often leading to the release of hydrogen upon exposure to water vapor and oxygen mdpi.com. This compound exists in at least seven known crystal structures, with α-AlH₃ being the most stable polymorph and the only one currently considered to have practical application value nih.govmdpi.com. Other polymorphs, such as α', β, γ, δ, ε, and ζ-AlH₃, are less stable and tend to transform into α-AlH₃ upon heating or decompose directly mdpi.comgoogle.com. Improving the long-term stability of AlH₃ is a critical area of research for its widespread adoption mdpi.com.
Strategies to enhance stability include the development of passivation layers, typically composed of aluminum oxides and hydroxides. These layers can significantly improve the stability of alane particles, allowing them to remain stable in water or ambient air for up to 24 hours google.com. However, careful control over the thickness of these passivation layers is necessary to ensure that the alane retains its desired reactivity during use google.com.
Computational studies play a vital role in understanding and predicting the stability of alane complexes with various electron donors. This understanding is crucial for designing regenerative hydrogen storage systems, where the complex must be sufficiently stable for hydrogen uptake but also readily decomposable to regenerate AlH₃ acs.orgresearchgate.net. The thermodynamic stability of alane adducts is influenced by both the electronic strength of the Lewis acid and base and steric interactions between them figshare.com.
Controlling the reactivity of this compound is equally important. Molecular dynamics simulations are employed to investigate the fundamental reaction mechanisms of thermal decomposition and oxidation of AlH₃ nanoparticles, shedding light on how oxide layers and defects influence the formation of H₂ and H₂O researchgate.net. It has also been observed that certain this compound complexes, particularly those involving fluorinated compounds, can exhibit reduced thermal stability and increased explosivity, highlighting the need for careful reactivity control in synthesis and application acs.org.
Q & A
Basic Research Questions
Q. What experimental techniques are critical for synthesizing and characterizing aluminum hydride with high purity?
- Methodology : this compound synthesis often involves wet chemical routes (e.g., reaction of LiAlH₄ with AlCl₃ in ethers) or mechanochemical methods. Post-synthesis, purity and structural integrity must be validated using:
- FT-IR spectroscopy to confirm Al–H stretching modes (~1,600–1,800 cm⁻¹) .
- Solid-state NMR (²⁷Al and ¹H) to distinguish tetrahedral, pentahedral, and octahedral this compound species .
- X-ray diffraction (XRD) to verify crystallinity and phase stability (e.g., α-AlH₃ vs. γ-AlH₃) .
- Data Note : Contaminants like LiCl or unreacted AlCl₃ can distort results; rigorous solvent removal under vacuum is essential .
Q. How can thermodynamic properties (e.g., heat of formation) of this compound be accurately determined?
- Methodology : Use mass-spectrometric analysis of decomposition products from trimethylamine (TMA) adducts of AlH₃. By measuring vapor pressures and decomposition potentials, the heat of formation (ΔHf) can be extrapolated via Hess’s law .
- Contradiction Alert : Early studies (pre-1960s) lacked reliable ΔHf values due to inconsistent adduct preparation; modern calorimetry with controlled atmospheres (e.g., inert gas) mitigates errors .
Advanced Research Questions
Q. What covalent characteristics define the Al–H bond, and how do they influence hydrogen storage performance?
- Methodology : Synchrotron-based soft X-ray absorption/emission spectroscopy (XAS/XES) reveals electronic states of Al and H. Key findings:
- Covalent Contribution : Increased electron density at Al sites in AlH₃ (vs. metallic Al) confirms partial covalent bonding, critical for reversible H₂ release .
- Implications : Covalency stabilizes the hydride but complicates H₂ desorption kinetics; doping with transition metals (e.g., Ti) may weaken Al–H bonds .
- Data Table :
| Property | Metallic Al | AlH₃ |
|---|---|---|
| Al 2p Binding Energy (eV) | 72.5 | 73.8 |
| H Desorption Temp (°C) | N/A | 150–200 |
Q. How do contradictions in decomposition pathways of supported AlH₃ systems arise, and how can they be resolved?
- Case Study : Silica-supported AlH₃ synthesized via β-H elimination from triisobutylaluminum (TIBA) shows conflicting decomposition rates in DFT vs. experimental data.
- Root Cause : Surface hydroxyl groups on silica alter activation barriers, a factor often underestimated in computational models .
- Resolution : Combine in situ FT-IR (to track surface intermediates) with ab initio molecular dynamics (AIMD) simulations for accuracy .
Q. What strategies improve the thermal stability of α-AlH₃ for energetic material applications?
- Methodology : Surface modification with silane coupling agents (e.g., KH-550 or GPTMS):
- Procedure :
Disperse α-AlH₃ in anhydrous toluene.
Add 2 wt% silane agent under N₂.
React at 80°C for 6 hrs, then centrifuge and dry.
Methodological Best Practices
Q. How should researchers address reproducibility challenges in AlH₃ synthesis?
- Guidelines :
- Documentation : Report solvent purity (e.g., Et₂O ≤ 10 ppm H₂O), reaction times (±5 min), and vacuum levels (±0.1 mbar) .
- Validation : Cross-check XRD patterns with ICSD database entries (e.g., α-AlH₃: ICSD #24652) to confirm phase identity .
- Common Pitfall : Variations in AlCl₃ particle size (>50 µm vs. <10 µm) yield inconsistent hydride crystallinity .
Q. What statistical approaches are recommended for analyzing hydrogen storage capacity data?
- Approach : Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to model H₂ adsorption/desorption isotherms. Include error margins for pressure-composition-temperature (PCT) measurements .
- Example : For AlH₃ doped with 2% Ti, the H₂ release rate (k) at 150°C is 0.023 ± 0.002 s⁻¹ (95% CI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
